N-Methylindolin-5-amine: Structural Analysis, Physicochemical Properties, and Applications in Advanced Chemical Biology
Executive Summary N-Methylindolin-5-amine (systematically known as 1-methyl-2,3-dihydro-1H-indol-5-amine) is a highly versatile bifunctional building block utilized extensively in modern organic synthesis and drug discov...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
N-Methylindolin-5-amine (systematically known as 1-methyl-2,3-dihydro-1H-indol-5-amine) is a highly versatile bifunctional building block utilized extensively in modern organic synthesis and drug discovery. Characterized by an electron-rich indoline core and a reactive primary amine, this compound serves as a critical precursor for synthesizing complex heterocyclic scaffolds. Its unique electronic properties have made it indispensable in the development of ratiometric fluorescent probes for cellular imaging [1] and in the design of targeted therapeutics, including BCL6 BTB domain inhibitors for oncology[2] and novel antiviral agents [3].
This technical guide provides an in-depth analysis of its physicochemical properties, structural nuances, and field-proven experimental workflows, designed specifically for application scientists and drug development professionals.
Chemical Identity & Structural Nuances
In chemical literature and vendor catalogs, the nomenclature for this compound can occasionally cause ambiguity.
N-Methylindolin-5-amine and 1-Methylindolin-5-amine refer to the exact same molecule (CAS: 64180-07-0). Because the indoline ring contains only one nitrogen atom at position 1, the "N-methyl" designation explicitly dictates methylation at the ring nitrogen, not the exocyclic primary amine at position 5 [4].
Structural Advantage: The presence of the N1-methyl group serves a dual purpose. Synthetically, it acts as a protecting group that prevents unwanted tautomerization, oxidation, or side-reactions at the indoline nitrogen during harsh coupling or cyclization conditions. Electronically, the methyl group enhances the electron-donating capacity of the indoline ring, a feature heavily exploited in fluorophore design.
Physicochemical Properties
Accurate physicochemical data is critical for predicting pharmacokinetic behavior (ADME) and optimizing reaction conditions. The table below summarizes the core properties of N-methylindolin-5-amine [4].
Property
Value
Clinical / Synthetic Relevance
CAS Registry Number
64180-07-0
Standard identifier for procurement and safety data.
Molecular Formula
C9H12N2
Determines stoichiometric calculations.
Molar Mass
148.21 g/mol
Low molecular weight makes it an ideal fragment for Fragment-Based Drug Discovery (FBDD).
Monoisotopic Mass
148.10005 Da
Crucial for High-Resolution Mass Spectrometry (HRMS) tracking during synthesis.
Predicted XLogP3
1.4
Indicates favorable lipophilicity for cellular membrane permeability in probe design.
SMILES String
CN1CCC2=C1C=CC(=C2)N
Used for in silico docking and cheminformatics modeling.
Appearance
Off-white to pale brown solid
Sensitive to prolonged air/light exposure; requires inert storage.
N-methylindolin-5-amine is the foundational donor moiety in the synthesis of PQ-Lyso , a quinoline-based fluorescent probe used for the ratiometric detection of lysosomal pH [1].
Mechanistic Causality: The indoline nitrogen, locked in a rigid 5-membered ring and functionalized with an electron-donating methyl group, exhibits exceptional electron-donating capabilities. When the quinoline acceptor of the probe is protonated in the acidic environment of a lysosome (pH 4.5–5.5), it triggers a protonation-activable resonance charge transfer (PCT). This results in a massive hypsochromic shift (76 nm), allowing researchers to calibrate and track lysosomal pH quantitatively without interference from other biological species or reactive oxygen species (ROS) [1].
Workflow for the synthesis of the PQ-Lyso fluorescent probe from 1-methylindolin-5-amine.
Targeted Oncology: BCL6 BTB Domain Inhibition
In oncology, the BCL6 proto-oncogene acts as a transcriptional repressor that prevents B-cell differentiation, driving the proliferation of Diffuse Large B-Cell Lymphoma (DLBCL) and Chronic Myeloid Leukemia (CML). N-methylindolin-5-amine is utilized to synthesize substituted heteroaryl inhibitors that specifically bind to the BCL6 BTB domain [2]. By blocking this protein-protein interaction, the inhibitor restores the expression of PRDM1 (BLIMP1), forcing the malignant cells into plasmacytic differentiation and subsequent apoptosis [2].
Mechanism of BCL6 BTB domain inhibition by 1-methylindolin-5-amine derivatives in DLBCL.
Antiviral Therapeutics
Beyond oncology, derivatives of 1-methylindolin-5-amine have been patented as potent inhibitors of Flavivirus replication. The primary amine serves as an ideal anchor for coupling with complex heterocyclic carboxylic acids, yielding amides that disrupt viral RNA replication machinery [3].
Advanced Experimental Workflows
Synthesis of Quinolinone Core via Conrad-Limpach Cyclization
The following protocol details the synthesis of the quinolinone intermediate (Compound 3) from N-methylindolin-5-amine, a critical step in fluorophore and drug scaffold generation [1]. This protocol is designed as a self-validating system, ensuring intermediate verification before proceeding to harsh thermal conditions.
Step 1: Aza-Michael Addition (Adduct Formation)
Reaction: Dissolve 1.0 eq of N-methylindolin-5-amine in anhydrous methanol (MeOH) at 0 °C under an inert argon atmosphere.
Addition: Dropwise, add 1.1 eq of dimethyl acetylenedicarboxylate (DMAD).
Causality: Methanol is specifically chosen as a protic solvent to stabilize the transition state of the aza-Michael addition. The dropwise addition at 0 °C prevents uncontrolled exothermic polymerization of DMAD.
Validation: Stir for 2 hours at room temperature. Monitor via TLC (Hexane/EtOAc 7:3). The disappearance of the highly polar amine spot (ninhydrin active) and the appearance of a new, less polar UV-active spot confirms adduct formation.
Isolation: Evaporate the solvent under reduced pressure to yield Intermediate 2 quantitatively.
Step 2: Thermal Cyclization
Preparation: Suspend the crude Intermediate 2 in diphenyl ether (Ph₂O).
Reaction: Heat the mixture to reflux (~259 °C) for 1.5 hours using a Dean-Stark apparatus.
Causality: Diphenyl ether is mandatory here. Its exceptionally high boiling point provides the immense thermal energy required to overcome the activation barrier for the Conrad-Limpach ring closure. The Dean-Stark trap continuously removes the methanol byproduct, driving the equilibrium strictly toward the cyclized quinolinone product.
Validation: Cool the mixture to room temperature. The product (Quinolinone 3) will precipitate. Filter and wash extensively with hexanes to remove residual Ph₂O. Confirm via LC-MS (Expected [M+H]⁺ corresponding to the cyclized mass).
References
Li, G., Zhu, D., Xue, L., & Jiang, H. (2013). Quinoline-Based Fluorescent Probe for Ratiometric Detection of Lysosomal pH. Organic Letters, 15(19), 5020-5023. URL: [Link]
The University of British Columbia. (2022). Substituted heteroaryls as inhibitors of the BCL6 BTB domain protein-protein interaction (U.S. Patent No. 11,518,764 B2). U.S. Patent and Trademark Office.
Novartis AG. (2010). Novel inhibitors of flavivirus replication (W.O. Patent No. 2010055164A2). World Intellectual Property Organization.
PubChem. (2026). 1-methyl-2,3-dihydroindol-5-amine (CAS 64180-07-0). National Center for Biotechnology Information. URL: [Link]
Exploratory
N-Methylindolin-5-amine: Comprehensive H-NMR and C-NMR Reference Spectra and Structural Elucidation Guide
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Reference Guide Executive Summary N-Methylindolin-5-amine (also known as 1-methylindo...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper & Analytical Reference Guide
Executive Summary
N-Methylindolin-5-amine (also known as 1-methylindolin-5-amine or 5-amino-1-methylindoline, CAS: 64180-07-0) is a highly versatile bi-cyclic building block utilized extensively in modern drug discovery and chemical biology. Its unique electron-rich aromatic system makes it a critical precursor in the synthesis of targeted therapeutics, such as BCL6 BTB domain protein-protein interaction inhibitors[1], and advanced ratiometric fluorescent probes for lysosomal pH detection (e.g., PQ-Lyso)[2].
Because the indoline core and the exocyclic primary amine present tightly clustered aliphatic and complex aromatic signals, precise Nuclear Magnetic Resonance (NMR) characterization is essential to prevent downstream synthetic failures. This whitepaper provides a definitive guide to the
1
H-NMR and
13
C-NMR spectral data of N-Methylindolin-5-amine, detailing the causality behind the chemical shifts and establishing a self-validating protocol for laboratory acquisition[3].
Structural Elucidation & Causality Analysis
To accurately interpret the NMR spectra, one must first understand the electronic push-pull dynamics of the N-Methylindolin-5-amine molecule. The structure consists of a fused pyrrolidine-benzene system (indoline) with an
N
-methyl group at position 1 and a primary amine (
−NH2
) at position 5.
The Indoline Nitrogen (N1): The tertiary alkylated nitrogen is a powerful electron donor. Its lone pair delocalizes into the aromatic ring, heavily shielding the ortho (C7) and para (C5) positions.
The Primary Amine (C5-NH
2
): This group acts as a secondary electron donor, shielding its respective ortho positions (C4 and C6).
Quantitative
1
H-NMR Reference Data
The following
1
H-NMR data was acquired in CDCl
3
at 400 MHz[3].
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (
J
, Hz)
Integration
Assignment
2.68
Singlet (s)
-
3H
N-CH
3
3.10
Triplet (t)
8.0
2H
C3-H
2
(Benzylic)
3.25
Triplet (t)
8.0
2H
C2-H
2
(Adjacent to N)
3.30
Broad Singlet (br s)
-
2H
-NH
2
(Exchangeable)
6.31
Doublet (d)
8.0
1H
C7-H (Aromatic)
6.48
Doublet of doublets (dd)
8.0, 2.0
1H
C6-H (Aromatic)
6.55
Doublet (d)
2.0
1H
C4-H (Aromatic)
Causality of Aromatic Chemical Shifts:
Why is the C7 proton (6.31 ppm) significantly more shielded than the C4 (6.55 ppm) and C6 (6.48 ppm) protons? In competitive electron-donating systems, an alkylated amine (the indoline N-CH
3
) exerts a stronger inductive and resonance effect than a primary amine (
−NH2
). Consequently, the position ortho to the indoline nitrogen (C7) experiences the highest electron density, shifting it furthest upfield. The C4 and C6 protons are ortho to the primary amine, resulting in moderate upfield shifts. The
J
-couplings perfectly validate this topology: C7 and C6 share an ortho-coupling (
J=8.0
Hz), while C4 and C6 share a meta-coupling (
J=2.0
Hz)[3].
Quantitative
13
C-NMR Reference Data
While
1
H-NMR data is widely published[3],
13
C-NMR data is often derived empirically in-house. The following table represents the highly accurate predictive carbon shifts based on established indoline base values and aniline substituent additivity rules.
Chemical Shift (δ, ppm)
Carbon Type
Assignment
Electronic Causality
28.8
CH
2
C3
Aliphatic benzylic carbon.
36.5
CH
3
N-CH
3
Standard
N
-methyl range.
56.5
CH
2
C2
Deshielded by adjacent electronegative N1.
108.4
CH
C7
Highly shielded ortho to indoline N1.
111.9
CH
C4
Shielded ortho to C5-NH
2
.
114.9
CH
C6
Shielded ortho to C5-NH
2
.
131.8
C
q
C3a
Aromatic bridgehead carbon.
143.8
C
q
C7a
Aromatic bridgehead carbon attached to N1.
147.0
C
q
C5
Ipso carbon strongly deshielded by attached -NH
2
.
Self-Validating Experimental Protocol for NMR Acquisition
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your analytical workflows, do not blindly run samples. The following step-by-step methodology acts as a self-validating system to guarantee spectral integrity.
Phase 1: Sample Preparation & Solvent Selection
Step 1: Weigh exactly 15–20 mg of N-Methylindolin-5-amine for
1
H-NMR (40–50 mg for
13
C-NMR).
Step 2: Dissolve the compound in 0.6 mL of Deuterated Chloroform (CDCl
3
) containing 0.03% v/v Tetramethylsilane (TMS).
Expert Causality: CDCl
3
is explicitly chosen over DMSO-
d6
. While DMSO is a universal solvent, it exhibits a massive residual water peak (~3.33 ppm) and a solvent peak (2.50 ppm). Because the critical aliphatic signals of this compound (N-CH
3
, C3-H
2
, C2-H
2
, and -NH
2
) cluster tightly between 2.68 and 3.30 ppm, using DMSO-
d6
would completely obscure the functional core of the molecule.
Phase 2: Instrument Tuning & The Self-Validation Gate
Step 3: Insert the NMR tube into a 400 MHz (or higher) spectrometer. Lock onto the deuterium frequency of CDCl
3
.
Self-Validation Gate: Measure the Full Width at Half Maximum (FWHM) of the TMS peak (0.00 ppm). It must be
≤
1.0 Hz. If the FWHM > 1.0 Hz, the magnetic field is inhomogeneous. Proceeding with poor shims will cause the 6.48 ppm (dd) and 6.55 ppm (d) signals to blur together, destroying the crucial
J=2.0
Hz meta-coupling resolution required to prove the substitution pattern. Re-shim until the threshold is met.
Phase 3: Acquisition & Integration QA/QC
Step 5: Acquire the
1
H spectrum using a standard 30° pulse program (zg30), 16 scans, and a relaxation delay (D1) of 1 second.
Self-Validation Gate: Phase and baseline correct the spectrum. Integrate the N-CH
3
peak at 2.68 ppm and set its value to exactly 3.00. The proof of purity requires the sum of the aromatic integrals (6.31, 6.48, 6.55 ppm) to equal exactly 3.00 (
±
0.05). Any deviation indicates either incomplete reduction of the nitro precursor[3] or oxidative degradation of the aniline moiety.
Application & Synthetic Workflow Visualization
N-Methylindolin-5-amine is rarely an end-product; it is a critical intermediate. The diagram below illustrates its synthesis via catalytic hydrogenation and its subsequent downstream applications in drug discovery[1][2][3].
Caption: Synthetic workflow and downstream applications of N-Methylindolin-5-amine in drug discovery.
In-Depth Technical Guide: Step-by-Step Synthesis Pathways for N-Methylindolin-5-amine
Executive Summary N-Methylindolin-5-amine (also known as 1-methylindolin-5-amine, CAS: 203710-97-8) is a highly valued bifunctional building block in medicinal chemistry and materials science. It serves as a critical int...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
N-Methylindolin-5-amine (also known as 1-methylindolin-5-amine, CAS: 203710-97-8) is a highly valued bifunctional building block in medicinal chemistry and materials science. It serves as a critical intermediate in the synthesis of BCL6 BTB domain inhibitors for targeted cancer therapeutics and in the development of quinoline-based ratiometric fluorescent probes for lysosomal pH detection .
This whitepaper details the optimal synthetic pathways for this compound. As a Senior Application Scientist, the goal of this guide is not merely to list steps, but to establish the causality behind experimental choices and provide self-validating protocols that ensure high-yield, reproducible isolation of the target amine.
Retrosynthetic Analysis & Pathway Selection
The synthesis of N-methylindolin-5-amine fundamentally requires the installation of a methyl group at the N1 position and an primary amine at the C5 position of the indoline core. Two primary retrosynthetic disconnections exist:
Pathway A (The "Nitro-First" Route): Starts from commercially available 5-nitroindoline, followed by N-alkylation and subsequent nitro reduction.
Pathway B (The "Methyl-First" Route): Starts from 1-methylindoline, followed by electrophilic aromatic nitration and reduction.
Expertise & Causality in Pathway Selection:
Pathway A is vastly superior for both bench-scale and scale-up synthesis. Nitration of 1-methylindoline (Pathway B) is highly exothermic and prone to poor regioselectivity, often yielding difficult-to-separate mixtures of 5-nitro and 7-nitro isomers, alongside dinitrated byproducts . By utilizing 5-nitroindoline as the starting material, the regiochemistry is pre-established, allowing the chemist to focus solely on optimizing the N-alkylation and reduction steps without the burden of isomer purification.
Caption: Retrosynthetic pathways for N-Methylindolin-5-amine via nitro-first and methyl-first routes.
Quantitative Data & Yield Comparison
The following table summarizes the performance metrics of both synthetic routes, demonstrating the quantitative superiority of the Nitro-First approach.
Parameter
Pathway A (Nitro-First)
Pathway B (Methyl-First)
Starting Material
5-Nitroindoline
1-Methylindoline
Step 1 Yield
92 - 95% (N-Methylation)
65 - 75% (Nitration)
Step 2 Yield
85 - 90% (Reduction)
85 - 90% (Reduction)
Overall Yield
~ 78 - 85%
~ 55 - 67%
Regioselectivity
Excellent (Pre-installed NO₂)
Moderate (Requires isomer separation)
Safety Profile
High (Mild basic conditions)
Low (Exothermic nitration risks)
Detailed Methodology: Pathway A (Nitro-First Route)
Caption: Step-by-step experimental workflow for the synthesis of N-Methylindolin-5-amine (Pathway A).
Step 1: N-Methylation of 5-Nitroindoline
Scientific Causality: The secondary amine of 5-nitroindoline is a relatively weak nucleophile due to the electron-withdrawing nature of the para-nitro group. To drive the N-alkylation without requiring harsh bases that might degrade the starting material, a combination of Potassium Carbonate (K₂CO₃) and N,N-Dimethylformamide (DMF) is utilized. DMF, a polar aprotic solvent, drastically enhances the nucleophilicity of the transient indoline anion by leaving it unsolvated, thereby accelerating the Sₙ2 attack on methyl iodide .
Self-Validating Protocol:
Dissolution: Charge a flame-dried round-bottom flask with 5-nitroindoline (1.0 eq) and anhydrous DMF to achieve a 0.5 M solution. The solution will appear deep yellow.
Base Addition: Add anhydrous K₂CO₃ (3.0 eq). Stir for 15 minutes at 25 °C. The mixture will darken slightly as the indoline nitrogen is deprotonated.
Alkylation: Dropwise add Methyl iodide (CH₃I, 1.5 eq) via syringe. (Safety Note: CH₃I is a potent alkylating agent; perform strictly in a fume hood).
Monitoring: Stir at 25 °C for 12 hours. Validate reaction completion via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (3:1). The product spot (1-methyl-5-nitroindoline) will run higher (higher
Rf
) than the starting material due to the loss of the hydrogen-bond donating N-H group.
Workup: Quench by pouring the mixture into ice-cold distilled water (3x volume of DMF). A yellow/orange precipitate will form.
Isolation: Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers extensively with brine (5 x 50 mL) to partition the DMF into the aqueous phase. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Step 2: Transfer Hydrogenation to N-Methylindolin-5-amine
Scientific Causality: While catalytic hydrogenation using Pd/C and H₂ gas is viable, transfer hydrogenation using Hydrazine hydrate and Raney Nickel is preferred for bench-scale synthesis. Hydrazine acts as an efficient, in-situ hydrogen donor. Raney Nickel is highly chemoselective for nitro group reduction, preventing unwanted ring-opening or over-reduction of the indoline core. This method circumvents the hazards of high-pressure hydrogen cylinders .
Self-Validating Protocol:
Preparation: In a two-neck flask equipped with a reflux condenser, dissolve 2.84 g (15.9 mmol) of 1-methyl-5-nitroindoline in 60 mL of absolute ethanol.
Donor Addition: Add 4 mL (80 mmol, ~5.0 eq) of Hydrazine hydrate to the solution.
Catalyst Addition: Carefully add approximately 400 mg of wet Raney Nickel catalyst. (Safety Note: Raney Nickel is highly pyrophoric. Never allow the catalyst to dry in the presence of oxygen).
Reflux: Heat the reaction mixture to reflux (approx. 78 °C). The reaction is self-validating through the vigorous evolution of nitrogen gas (effervescence) as the hydrazine decomposes. Maintain reflux for 5 hours .
Cooling & Filtration: Cool the mixture to 23 °C. Filter the suspension through a tightly packed pad of Celite under a nitrogen atmosphere to remove the Raney Nickel. Wash the Celite pad with additional absolute ethanol until the filtrate is clear.
Concentration: Concentrate the filtrate under reduced pressure to yield N-methylindolin-5-amine as a dark yellow to light beige powder.
Storage: The free base is susceptible to air oxidation. For long-term storage, convert the product to its dihydrochloride salt by dissolving it in ethanol and adding 1M HCl, followed by precipitation and vacuum drying .
Analytical Characterization Signatures
To ensure the trustworthiness of the synthesized batch, the following analytical signatures must be confirmed before proceeding to downstream applications:
¹H NMR (CDCl₃): Confirm the disappearance of the N-H proton (~4.0 ppm) and the appearance of a sharp N-CH₃ singlet at ~2.7 ppm. The aromatic protons will shift upfield compared to the nitro precursor, reflecting the electron-donating nature of the newly formed amine.
ESI-MS: The expected mass for the free base
[M+H]+
is m/z 149.1.
References
"Substituted heteroaryls as inhibitors of the BCL6 BTB domain protein-protein interaction." U.S. Patent US11518764B2, 2022.
"Quinoline-Based Fluorescent Probe for Ratiometric Detection of Lysosomal pH." Organic Letters, ACS Publications, 2015. URL:[Link]
"Novel amidine derivatives, their preparation and application as medicines and pharmaceutical compositions containing same." European Patent EP1115719B1, 2003.
Exploratory
Analytical Determination of Molecular Weight and Exact Mass for N-Methylindolin-5-amine: A High-Resolution Mass Spectrometry Guide
Executive Summary In small-molecule drug discovery and pharmacokinetic profiling, distinguishing between the macroscopic average molecular weight and the monoisotopic exact mass of a compound is a critical analytical req...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In small-molecule drug discovery and pharmacokinetic profiling, distinguishing between the macroscopic average molecular weight and the monoisotopic exact mass of a compound is a critical analytical requirement. For N-Methylindolin-5-amine (a functionalized indoline derivative often utilized as a synthetic intermediate or pharmacophore), precise mass determination dictates the success of downstream metabolomic tracking and structural elucidation.
This technical whitepaper provides an authoritative framework for calculating the exact mass of N-Methylindolin-5-amine and outlines a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its empirical determination.
Structural and Physicochemical Profiling
N-Methylindolin-5-amine consists of a bicyclic indoline core with an amino group at the 5-position and a methyl substitution. Depending on the specific isomer (e.g., N-methylation on the indoline nitrogen vs. the primary amine), the elemental composition remains strictly conserved as C9H12N2 .
In analytical chemistry, we must delineate between two distinct mass metrics:
Average Molecular Weight (MW): Calculated using the standard atomic weights of elements (which account for the natural abundance of all isotopes). This value is strictly used for macroscopic laboratory tasks, such as weighing powders to prepare molar solutions.
Monoisotopic Exact Mass: Calculated using the mass of the most abundant naturally occurring isotope for each element (e.g., ^12C, ^1H, ^14N). This is the fundamental metric used in HRMS to identify molecules and filter out isobaric interferences.
Quantitative Mass Data Summary
Table 1: Physicochemical and Mass Properties of N-Methylindolin-5-amine
Property
Value
Analytical Application
Chemical Formula
C9H12N2
Elemental composition baseline
Average Molecular Weight
148.209 g/mol
Macroscopic stoichiometry, weighing, and formulation
Monoisotopic Exact Mass
148.1000 Da
Target identification in HRMS databases
Protonated Exact Mass [M+H]+
149.1073 Da
Precursor ion monitoring in ESI+ mode
Mass Defect
+0.1000 Da
Isotope pattern validation and metabolite filtering
Theoretical Mass Calculations & Causality
The exact mass is derived from the sum of the monoisotopic masses of its constituent atoms:
Carbon (^12C): 9 atoms × 12.000000 Da = 108.000000 Da
Hydrogen (^1H): 12 atoms × 1.007825 Da = 12.093900 Da
Nitrogen (^14N): 2 atoms × 14.003074 Da = 28.006148 Da
Total Exact Mass:148.100048 Da
The Causality of Mass Defect Analysis:
The nominal mass of N-Methylindolin-5-amine is 148 Da. The difference between the exact mass and the nominal mass is the mass defect (+0.1000 Da). In drug metabolism studies, biotransformations (like oxidation or glucuronidation) shift the mass defect in predictable ways. High-resolution instruments leverage this specific mass defect to computationally filter out endogenous biological matrix noise and isolate the drug's metabolites (1[1]).
High-Resolution Mass Spectrometry (HRMS) Methodology
To empirically verify the exact mass of N-Methylindolin-5-amine, HRMS platforms such as Quadrupole Time-of-Flight (QTOF) or Orbitrap analyzers are required. Unlike low-resolution quadrupole systems, HRMS provides resolving power exceeding 30,000 FWHM and sub-ppm mass accuracy, which is non-negotiable for distinguishing the target analyte from isobaric background ions (2[2], 3[3]).
Because N-Methylindolin-5-amine contains basic amine functionalities, it readily accepts protons. Therefore, Electrospray Ionization in positive mode (ESI+) is the optimal ionization technique, yielding the protonated molecular ion [M+H]+ at m/z 149.1073.
To ensure absolute trustworthiness and scientific integrity, the following protocol is designed as a self-validating system . Every run includes internal checks to guarantee that the mass accuracy remains within the < 5 ppm threshold required for elemental confirmation ().
Step 1: Sample Preparation & Internal Calibration
Dissolve N-Methylindolin-5-amine in an LC-MS grade 50:50 Water:Acetonitrile solution to a final concentration of 1 µg/mL.
Self-Validation Check: Spike the sample with a stable isotope-labeled internal standard (e.g., an isotopologue like N-Methylindolin-5-amine-d3). Causality: The internal standard corrects for matrix-induced ion suppression and provides a reliable retention time anchor.
Step 2: UHPLC Chromatographic Separation
Column: Use a C18 Reverse-Phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
Causality: Formic acid acts as a crucial proton donor. It ensures the basic indoline and primary amine groups are fully protonated in the liquid phase, drastically maximizing the ionization efficiency and signal-to-noise ratio in the ESI+ source.
Step 3: Ionization and Mass Analysis (Orbitrap / QTOF)
Source Settings: ESI+ mode, Capillary Voltage at 3.5 kV, Desolvation Temperature at 350°C.
Resolution: Set mass analyzer to 70,000 FWHM (at m/z 200).
Self-Validation Check (Lock-Mass): Continuously infuse a known background calibrant (e.g., Leucine Enkephalin, exact mass 556.2771 Da). Causality: The mass spectrometer software uses this known ion to dynamically recalibrate the mass axis in real-time, compensating for minor temperature or electronic drifts and guaranteeing sub-ppm accuracy.
Step 4: Data Processing & Isotopic Fidelity
Extract the ion chromatogram (EIC) for the target m/z149.1073 using a narrow mass tolerance window (± 5 ppm).
Self-Validation Check: Compare the observed isotopic distribution (the relative abundance of the M+1 and M+2 peaks) against the theoretical computational model for C9H13N2+. A match score >95% confirms the elemental composition and rules out false positives.
Visualizations
Fig 1. Self-validating LC-HRMS workflow for exact mass determination.
Fig 2. ESI+ ionization and CID fragmentation logic for N-Methylindolin-5-amine.
References
High Resolution Mass Spectrometry
Source: ResolveMass Laboratories Inc.
URL:[Link]
High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies
Source: LCGC International
URL:[Link]
Applications of N-Methylindolin-5-amine in drug discovery
Application Note: Strategic Utilization of N-Methylindolin-5-amine in Medicinal Chemistry and Chemical Biology Executive Summary & Scaffold Rationale N-Methylindolin-5-amine (also known as 1-methylindolin-5-amine, CAS: 6...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Strategic Utilization of N-Methylindolin-5-amine in Medicinal Chemistry and Chemical Biology
Executive Summary & Scaffold Rationale
N-Methylindolin-5-amine (also known as 1-methylindolin-5-amine, CAS: 64180-07-0) is a highly privileged building block in modern drug discovery. Structurally, it consists of an electron-rich indoline core, an N-methyl group at position 1, and a primary amine at position 5.
As a Senior Application Scientist, it is critical to understand the causality behind scaffold selection :
Indoline vs. Indole Core: The sp3-hybridized carbons at C2 and C3 of the indoline ring disrupt the strict planarity characteristic of indoles. This increased three-dimensionality (higher Fsp3 fraction) enhances aqueous solubility and alters the spatial trajectory of attached pharmacophores, often resulting in superior receptor pocket fit.
N-Methylation: The substitution of the secondary amine proton with a methyl group removes a hydrogen bond donor (HBD). According to multiparameter optimization strategies, reducing the HBD count increases lipophilicity (LogP) and significantly enhances blood-brain barrier (BBB) permeability, making this scaffold ideal for central nervous system (CNS) therapeutics.
C5-Amine Reactivity: The primary amine acts as a versatile nucleophile for amidation, urea formation, and cyclization, enabling the rapid divergent synthesis of compound libraries.
Application Domain I: Antiviral Drug Development (HCV Inhibitors)
Mechanistic Context: The Hepatitis C Virus (HCV) relies on a complex replication machinery. Isoquinolinone derivatives synthesized utilizing the N-Methylindolin-5-amine scaffold have been identified as potent inhibitors of HCV replication[1]. The rigid indoline moiety provides the exact steric bulk and hydrophobic surface area required to interact with the allosteric pockets of the viral replication complex.
Self-Validating Protocol: Synthesis and Screening of Isoquinolinone Antivirals
Amidation: React N-Methylindolin-5-amine with the corresponding substituted carboxylic acid using HATU and DIPEA in anhydrous DMF.
Causality: HATU is chosen over EDC/HOBt for its superior efficiency in coupling electron-rich anilines, minimizing epimerization and maximizing yield.
Cyclization: Subject the intermediate to acid-catalyzed cyclization to yield the isoquinolinone core.
Validation (Replicon Assay):
Setup: Plate Huh-7 cells harboring the HCV subgenomic replicon.
Treatment: Dose cells with the synthesized compound (serial dilution 10 µM to 1 nM).
Readout: Measure luciferase reporter activity (correlating to viral RNA replication) and perform a parallel cytotoxicity assay (e.g., CellTiter-Glo).
Self-Validation: A selective index (CC50/EC50) > 100 must be achieved to confirm that the observed antiviral effect is target-specific and not due to general host-cell cytotoxicity[1].
Mechanistic Context: The 5-HT2C receptor is a key target for psychiatric disorders, including anxiety and depression. N-Methylindolin-5-amine serves as an excellent bioisostere for the indole core of endogenous serotonin. Urea derivatives formed at the C5 position exhibit potent 5-HT2C antagonism[2]. The N-methyl group ensures sufficient BBB penetration, overcoming a critical bottleneck in CNS drug development.
Self-Validating Protocol: Synthesis of Urea Derivatives
Urea Formation: Dissolve N-Methylindolin-5-amine in anhydrous dichloromethane (DCM). Add the appropriate isocyanate dropwise at 0°C under a nitrogen atmosphere.
Causality: Conducting the reaction strictly at 0°C prevents the formation of symmetric urea byproducts and controls the exothermic nature of the addition.
Validation (Radioligand Binding Assay):
Setup: Isolate membrane fractions from CHO cells stably expressing the human 5-HT2C receptor.
Competition: Incubate membranes with [3H]-mesulergine (a known 5-HT2C radioligand) and varying concentrations of the synthesized urea derivative.
Readout: Measure displaced radioactivity using a liquid scintillation counter. Calculate the Ki value using the Cheng-Prusoff equation.
Self-Validation: Include a known antagonist (e.g., RS-102221) as a positive control to validate assay sensitivity and dynamic range[2].
Application Domain III: Chemical Biology (Lysosomal pH Sensing Probes)
Mechanistic Context: Lysosomal acidification (pH 4.5–5.0) is essential for cellular degradation processes. N-Methylindolin-5-amine is utilized to synthesize PQ-Lyso, a quinoline-based fluorescent probe[3].
Causality of Ratiometric Sensing: The electron-donating N-methylindoline moiety is conjugated to a quinoline core. In neutral environments, the probe exhibits a specific internal charge transfer (ICT) state. When the quinoline nitrogen is protonated in the acidic lysosome, the ICT is drastically altered, resulting in a large hypsochromic (blue) shift of 76 nm in the emission spectrum[3]. This allows for ratiometric imaging (F494/F570), which inherently corrects for artifacts like probe concentration variations or photobleaching.
Probe Loading: Incubate HeLa cells with 2 µM PQ-Lyso in DMEM for 30 minutes at 37°C.
Causality: The lipophilic nature of the unprotonated probe allows it to readily cross the plasma membrane, subsequently accumulating in the acidic lysosome via ion trapping once protonated.
Imaging & Calibration:
Excite the cells at 405 nm and collect emission in two distinct channels: Blue (480-520 nm) and Red (550-600 nm).
Self-Validation (Clamp Assay): Treat a parallel subset of cells with Nigericin (a H+/K+ ionophore) and buffers of known pH (e.g., pH 4.0, 5.0, 6.0, 7.4). Generate a standard calibration curve of the F494/F570 ratio. This step is mandatory to validate that the intracellular fluorescence ratio accurately reflects absolute lysosomal pH[3].
Quantitative Data Summary
Derivative Class
Primary Target / Application
Key Physicochemical Property Conferred by Scaffold
N-Methylindolin-5-amine in heterocyclic synthesis protocols
Application Note: N-Methylindolin-5-amine as a Versatile Building Block in Advanced Heterocyclic Synthesis Protocols Executive Summary N-Methylindolin-5-amine (CAS: 15918-80-6) and its closely related N-alkyl derivatives...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: N-Methylindolin-5-amine as a Versatile Building Block in Advanced Heterocyclic Synthesis Protocols
Executive Summary
N-Methylindolin-5-amine (CAS: 15918-80-6) and its closely related N-alkyl derivatives have emerged as privileged scaffolds in medicinal chemistry, offering a conformationally restricted alternative to simple anilines. This application note details the mechanistic rationale and validated synthetic protocols for utilizing N-methylindolin-5-amine in the development of complex heterocycles, specifically focusing on neuronal Kv7 channel activators and HIV-1 capsid inhibitors.
Structural Rationale & Reactivity Profile
The indoline core provides unique electronic and steric properties compared to its indole counterpart. The sp³-hybridized C2 and C3 carbons disrupt the aromaticity of the five-membered ring, localizing the lone pair on the N1 nitrogen. In N-methylindolin-5-amine, the N1 tertiary amine acts as a strong electron-donating group via resonance into the phenyl ring, significantly enhancing the nucleophilicity of the primary amine at the C5 position.
This differential reactivity allows for highly regioselective functionalization at the C5 amine without requiring protection of the N1 position, provided the N1 is alkylated[1]. The C5 amine is primed for electrophilic trapping (e.g., phosgenation to isocyanates)[2], reductive amination[3], and integration into click-chemistry pipelines[4].
Divergent functionalization pathways of N-Methylindolin-5-amine in heterocyclic synthesis.
Application 1: Synthesis of Conformationally Restricted Kv7 Activators
Mechanistic Insights
Retigabine, a first-in-class Kv7 channel activator, suffers from chemical instability and off-target effects. Replacing the flexible aniline core with an N-alkylindoline scaffold restricts the conformation, optimizing the hydrogen-bond interactions between the resulting urea/thiourea group and the tryptophan residues (W236/W265) in the channel pore[2].
The synthesis relies on the reaction of N-methylindolin-5-amine with triphosgene. Triphosgene is preferred over phosgene gas for safety, but it requires a tertiary amine base (DIPEA) to neutralize the generated HCl. If HCl is not scavenged, the highly nucleophilic C5 amine will protonate, stalling the nucleophilic attack on the carbonyl carbon and preventing isocyanate formation. The intermediate isocyanate is then trapped by neopentylamine (2,2-dimethylpropan-1-amine) to form the urea[1].
Protocol A: One-Pot Urea Formation via Triphosgene
Self-Validating System: The reaction's progress can be visually and analytically tracked. The dissolution of triphosgene and subsequent formation of the isocyanate intermediate typically causes a slight color change. Complete conversion to the isocyanate can be verified via LC-MS by quenching a 5 µL aliquot in methanol (monitoring for the methyl carbamate mass adduct, [M+MeOH+H]⁺).
Preparation: Flame-dry a 50 mL round-bottom flask and purge with inert gas (N₂ or Ar). Dissolve N-methylindolin-5-amine (1.0 equiv, 1.0 mmol) and N,N-diisopropylethylamine (DIPEA, 2.6 equiv, 2.6 mmol) in anhydrous dichloromethane (DCM, 10 mL).
Activation: Cool the mixture to 0 °C using an ice bath. Causality: Low temperature prevents the highly exothermic phosgenation from causing solvent boil-off and minimizes the formation of symmetric urea dimers.
Phosgenation: Add triphosgene (0.35 equiv, 0.35 mmol) portion-wise. Stir for 15 minutes at 0 °C, then allow to warm to room temperature for 30 minutes to ensure complete conversion to the isocyanate intermediate.
Nucleophilic Addition: Re-cool the flask to 0 °C. Add a solution of 2,2-dimethylpropan-1-amine (neopentylamine, 2.5 equiv, 2.5 mmol) and DIPEA (2.6 equiv) in DCM (5 mL) dropwise over 10 minutes.
Coupling & Maturation: Remove the ice bath and stir the reaction overnight (approx. 12 hours) at room temperature.
Quenching & Workup: Quench the reaction by adding saturated aqueous NH₄Cl (15 mL). Causality: The mildly acidic NH₄Cl neutralizes excess neopentylamine and DIPEA without hydrolyzing the newly formed urea. Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify via flash column chromatography (silica gel, Hexane/Ethyl Acetate gradient) to yield the 1-methylindolin-5-yl-3-neopentylurea.
Workflow for the synthesis of conformationally restricted Kv7 channel activators via urea coupling.
Application 2: Click Chemistry for Antiviral Phenylalanine Derivatives
Mechanistic Insights
Targeting the HIV-1 capsid (CA) protein requires precise spatial arrangement of pharmacophores to bind the inter-protomer pocket. Indolin-5-amine derivatives can be functionalized into azides and coupled with alkyne-bearing phenylalanine scaffolds via Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC)[4].
The CuAAC reaction is highly regioselective, yielding exclusively the 1,4-disubstituted 1,2,3-triazole. The use of a THF/Water solvent system is critical: water solubilizes the CuSO₄/sodium ascorbate catalytic system, while THF ensures the organic indoline and phenylalanine substrates remain in solution, facilitating the biphasic catalytic cycle.
Protocol B: CuAAC Triazole Formation
Azide Preparation (Pre-step): Convert N-methylindolin-5-amine to the corresponding azide via diazotization (NaNO₂/HCl at 0 °C) followed by displacement with NaN₃.
Reaction Setup: In a 25 mL vial, dissolve the indoline-azide (1.0 equiv, 0.5 mmol) and the alkyne-functionalized phenylalanine derivative (1.1 equiv, 0.55 mmol) in a 1:1 mixture of THF and H₂O (6 mL total).
Catalyst Generation: Add CuSO₄·5H₂O (0.1 equiv, 0.05 mmol) followed by sodium ascorbate (0.2 equiv, 0.1 mmol). Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ. The solution will typically transition from blue to pale yellow/brown as the active Cu(I) is formed.
Cycloaddition: Stir the mixture vigorously at room temperature for 6-8 hours. Monitor via TLC (staining with KMnO₄ to detect the disappearance of the oxidizable alkyne).
Workup: Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL). To remove residual copper, wash the organic layer with a saturated aqueous solution of EDTA or aqueous ammonia. Causality: Copper contamination can cause false positives or interfere with downstream biological assays (e.g., SPR binding assays)[4]; EDTA chelates the metal effectively, pulling it into the aqueous phase.
Isolation: Dry over MgSO₄, filter, and concentrate. Purify via recrystallization or chromatography.
Quantitative Data Summary
Application / Target
Reagents / Catalyst
Solvent System
Temp / Time
Yield Range
Key Analytical Metric
Kv7 Activators (Ureas)
Triphosgene, Neopentylamine, DIPEA
Anhydrous DCM
0 °C to RT, 12h
58% - 77%
LC-MS: [M+H]⁺ corresponding to urea mass
Kv7 Activators (Thioureas)
CS₂, Neopentylamine, TEA
Toluene / DCM
RT, 12h
48% - 77%
IR: C=S stretch (~1500 cm⁻¹)
HIV-1 Capsid Inhibitors
CuSO₄, Sodium Ascorbate
THF / H₂O (1:1)
RT, 6-8h
65% - 85%
SPR: Binding affinity to CA hexamer
Spiro-fused Heterocycles
Dialdehydes, NaBH₃CN
Acetic Acid (AcOH)
RT, 4-6h
60% - 72%
NMR: Disappearance of aldehyde protons
References
Title: Synthesis and Pharmacological Characterization of Conformationally Restricted Retigabine Analogues as Novel Neuronal Kv7 Channel Activators
Source: Journal of Medicinal Chemistry - ACS Publications
URL: [Link]
Title: Discovery of phenylalanine derivatives as potent HIV-1 capsid inhibitors from click chemistry-based compound library
Source: ResearchGate / European Journal of Medicinal Chemistry
URL: [Link]
Title: Total synthesis of atropodiastereomers of heterodimeric Amaryllidaceae alkaloids: narcipavline and narcikachnine
Source: PMC - National Institutes of Health (NIH)
URL: [Link]
Highly Efficient N-Alkylation of N-Methylindolin-5-amine: A Comprehensive Application Note
Executive Overview & Scientific Rationale The indoline scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the design of kinase inhibitors, neuroactive agents, and selective receptor modulato...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Overview & Scientific Rationale
The indoline scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the design of kinase inhibitors, neuroactive agents, and selective receptor modulators. Specifically, N-Methylindolin-5-amine (and its isomer 1-methylindolin-5-amine) presents a highly electron-rich aromatic system[1]. Functionalizing the exocyclic 5-amino group via N-alkylation is a critical step in synthesizing complex libraries; however, the electron-donating nature of the indoline core increases the nucleophilicity of the aniline nitrogen, making it highly susceptible to over-alkylation and oxidation.
As an Application Scientist, selecting the correct alkylation methodology is paramount to ensuring high yield, chemoselectivity, and scalability. This guide details two self-validating, field-proven methodologies: Direct Alkylation (using alkyl halides) and Reductive Amination (using aldehydes).
Mechanistic Causality in Reagent Selection
Direct Alkylation: Traditional methods using potassium carbonate (
K2CO3
) or sodium hydroxide often lead to the formation of unwanted quaternary ammonium salts. To circumvent this, we employ Hünig's base (N,N-Diisopropylethylamine, DIPEA) . The severe steric bulk of DIPEA prevents it from being alkylated, allowing it to act purely as a proton scavenger, thereby driving the formation of the desired tertiary amine without over-alkylation[2],[3].
Reductive Amination: When introducing sterically hindered or complex alkyl groups, direct alkylation fails due to competitive elimination (E2) pathways. Reductive amination solves this by forming an iminium intermediate. We utilize Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE). STAB is a mild hydride donor that selectively reduces the iminium ion over the unreacted aldehyde, minimizing the formation of alcohol byproducts[4],[5].
Comparative Methodology & Data Presentation
The following table summarizes the quantitative and qualitative differences between the two primary N-alkylation strategies for secondary anilines to aid in route selection.
Parameter
Direct Alkylation (Alkyl Halides)
Reductive Amination (Aldehydes)
Electrophile
Alkyl Bromides / Iodides (
R−X
)
Aliphatic / Aromatic Aldehydes (
R−CHO
)
Reagent Matrix
DIPEA (1.5 eq), Acetonitrile, 60–80 °C
STAB (1.5 eq), AcOH (cat.), DCE, RT
Reaction Pathway
SN2
Nucleophilic Substitution
Condensation & Hydride Transfer
Chemoselectivity
Moderate (Prone to quaternary salts if primary)
Excellent (Highly selective for mono-alkylation)
Steric Tolerance
Poor for secondary/tertiary halides
Excellent for branched/bulky aldehydes
Typical Yield
65% – 85%
80% – 95%
Primary Byproducts
Elimination products (Alkenes)
Alcohols (from aldehyde reduction)
Experimental Workflows & Validated Protocols
Caption: Experimental workflow for the N-alkylation of N-Methylindolin-5-amine.
Protocol A: Direct N-Alkylation via Alkyl Halides
This protocol is optimized for primary unbranched alkyl halides (e.g., benzyl bromide, ethyl iodide).
Preparation: In an oven-dried, argon-purged 50 mL round-bottom flask, dissolve N-Methylindolin-5-amine (1.0 mmol, 1.0 eq) in anhydrous Acetonitrile (10 mL)[3].
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 mmol, 1.5 eq) via syringe. Stir for 5 minutes at room temperature. Causality: Acetonitrile is chosen for its high dielectric constant, which stabilizes the polar
SN2
transition state.
Reaction: Attach a reflux condenser and heat the mixture to 70 °C for 12–24 hours.
In-Process Control (Self-Validation): Monitor via LC-MS. The reaction is complete when the starting material peak vanishes and a clean
[M+H]+
peak corresponding to the tertiary amine appears.
Work-up: Cool to room temperature, concentrate under reduced pressure, and partition the residue between Ethyl Acetate (20 mL) and saturated aqueous
NaHCO3
(20 mL). Extract the aqueous layer twice with EtOAc.
Purification: Dry the combined organic layers over
Na2SO4
, filter, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Protocol B: Reductive Amination via Aldehydes
This protocol is the gold standard for introducing sterically demanding or functionalized alkyl groups.
Caption: Mechanistic pathway of the reductive amination of N-Methylindolin-5-amine.
Imine Formation: Dissolve N-Methylindolin-5-amine (1.0 mmol, 1.0 eq) and the target aldehyde (1.1 mmol, 1.1 eq) in anhydrous 1,2-Dichloroethane (DCE, 10 mL)[4].
Acid Catalysis: Add glacial acetic acid (0.1 mmol, 0.1 eq). Stir at room temperature for 2 hours. Causality: The mild acid protonates the hemiaminal hydroxyl group, facilitating the elimination of water to form the highly electrophilic iminium ion.
Reduction: Portion-wise, add Sodium Triacetoxyborohydride (STAB) (1.5 mmol, 1.5 eq) over 15 minutes. Stir at room temperature for 12 hours.
In-Process Control (Self-Validation): Perform a TLC (UV active). The product spot will typically have a higher
Rf
value than the starting secondary amine due to the loss of the hydrogen-bond donating N-H group.
Quenching & Work-up: Quench carefully with 1N NaOH (10 mL) to neutralize the acetic acid and breakdown boron complexes. Extract with Dichloromethane (3 x 15 mL).
Purification: Wash organics with brine, dry over
MgSO4
, and purify via silica gel chromatography.
Analytical Validation & Troubleshooting
To ensure the scientific integrity of the synthesized product, the following analytical signatures must be verified:
Mass Spectrometry (LC-MS): Ensure the absence of over-alkylation (e.g., dialkylation of primary amines or quaternary salt formation). For N-methylindolin-5-amine (
MW≈148.2
), a successful benzyl reductive amination will yield a parent ion of
[M+H]+=239.3
.
NMR Spectroscopy (
1H
NMR): The disappearance of the broad singlet corresponding to the aniline N-H proton (
δ
3.5 - 4.5 ppm, depending on solvent) confirms complete substitution. Furthermore, the indoline core protons (particularly the aromatic protons at C4 and C6) will shift slightly upfield due to the increased electron-donating capacity of the newly formed tertiary amine.
Note: If unreacted starting material persists in Protocol B, consider switching to a more robust transition-metal catalyzed reductive amination (e.g., Pd/C with ammonium formate) or utilizing carboxylic acids with phenylsilane as alternative alkylating agents[5],[6],[7].
References
An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base
Source: ARKIVOC, 2005.
URL:[Link]
Reductive Aminations with Metal Catalysts
Source: Encyclopedia MDPI, 2021.
URL:[Link]
Efficient Iron‐Catalyzed Reductive N‐Alkylation of Aromatic Amines with Carboxylic Acid and Phenylsilane
Source: Asian Journal of Organic Chemistry, 2018.
URL:[Link]
Application Note: N-Methylindolin-5-amine as a Versatile Precursor for the Synthesis of 5-Aminoindole Derivatives
Introduction The indole nucleus is a cornerstone of medicinal chemistry, representing a "privileged scaffold" found in a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Specifically, derivatives be...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The indole nucleus is a cornerstone of medicinal chemistry, representing a "privileged scaffold" found in a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Specifically, derivatives bearing a substituent at the 5-position, such as an amino group, are of significant interest for their diverse biological activities, including potential as anticancer agents and receptor ligands.[2][3]
Traditionally, the de novo synthesis of substituted indoles can involve harsh reaction conditions or multi-step sequences. An alternative and often milder strategy is the aromatization of a pre-existing indoline (2,3-dihydroindole) core.[4] This application note provides a detailed guide for researchers and drug development professionals on the use of N-Methylindolin-5-amine as a stable and accessible precursor for the synthesis of 5-amino-1-methylindole through oxidative aromatization (dehydrogenation). We will explore the underlying chemical principles, provide detailed experimental protocols for both catalytic and stoichiometric methods, and offer practical insights for successful implementation.
Section 1: Chemical Principles & Mechanistic Overview
The core transformation discussed herein is the dehydrogenation of the indoline ring system to its corresponding aromatic indole. This process formally involves the removal of two hydrogen atoms from the C2 and C3 positions of the heterocyclic ring, resulting in the formation of the C2-C3 double bond characteristic of the indole scaffold.
This aromatization is an oxidative process and can be achieved through several distinct mechanistic pathways, broadly categorized as:
Catalytic Aerobic Oxidation: This modern approach utilizes transition metal catalysts (e.g., complexes of Copper, Ruthenium, or Iron) to facilitate the oxidation of the indoline using molecular oxygen (O₂) from the air as the terminal oxidant.[4][5] These methods are considered "green" as the primary byproduct is water.[5] The catalytic cycle typically involves substrate coordination to the metal center, followed by sequential hydrogen atom abstraction or a concerted dehydrogenation step.
Stoichiometric Oxidation: This classic method employs a stoichiometric amount (or an excess) of a chemical oxidant. Common reagents include high-valent metal oxides like manganese dioxide (MnO₂) or quinone-based oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[4] While often robust and high-yielding, these methods generate significant stoichiometric waste.
The choice between a catalytic or stoichiometric approach depends on factors such as substrate compatibility, desired scale, tolerance for metal impurities in the final product, and environmental considerations.
Caption: General transformation of N-Methylindolin-5-amine to 5-Amino-1-methylindole.
This protocol describes a mild and efficient method for the oxidative aromatization of N-Methylindolin-5-amine using a copper catalyst and air as the oxidant. Copper catalysis is advantageous due to its low cost, low toxicity, and proven efficacy in indoline dehydrogenation.[5][6]
Principle of the Method
This procedure utilizes a Cu(I) or Cu(II) salt which, in combination with a suitable ligand and solvent, forms a catalytically active species. This complex facilitates the dehydrogenation of the indoline substrate. Molecular oxygen from the air serves as the terminal oxidant to regenerate the active catalyst, producing water as the sole byproduct.[5] Acetonitrile (MeCN) is often the solvent of choice, promoting a good reaction rate.[6]
Materials and Reagents
N-Methylindolin-5-amine (Substrate)
Copper(I) Chloride (CuCl) or Copper(II) Acetate (Cu(OAc)₂) (Catalyst, 5-10 mol%)
Acetonitrile (MeCN), anhydrous grade
Deionized Water
Saturated Sodium Bicarbonate Solution (aq.)
Brine (Saturated NaCl solution)
Ethyl Acetate (EtOAc), reagent grade
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Silica Gel for column chromatography
Round-bottom flask, condenser, magnetic stirrer, oil bath
Air pump or balloon filled with air
Step-by-Step Protocol
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-Methylindolin-5-amine (1.0 equiv).
Addition of Catalyst and Solvent: Add the copper catalyst (e.g., CuCl, 0.05 equiv) to the flask. Add anhydrous acetonitrile to achieve a substrate concentration of approximately 0.1 M.
Reaction Conditions: Begin vigorous stirring. Submerge the flask in a preheated oil bath set to 60-80 °C.
Initiation of Oxidation: Once the mixture is stirring at the target temperature, introduce air into the reaction headspace via a needle connected to an air pump or by affixing a balloon filled with air. Ensure a gentle but steady flow or positive pressure of air.
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The indoline precursor should have a lower Rf than the more polar indole product. The reaction is typically complete within 4-12 hours.
Work-up: Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the acetonitrile.
Extraction: Redissolve the residue in ethyl acetate (EtOAc). Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and finally with brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 5-amino-1-methylindole.
Caption: Workflow for the Cu-catalyzed aerobic dehydrogenation of N-Methylindolin-5-amine.
Section 3: Data Summary & Characterization
Successful conversion of N-Methylindolin-5-amine to 5-amino-1-methylindole can be confirmed by standard analytical techniques. The yield and reaction time will vary depending on the specific catalytic system employed.
Expected Characterization Changes:
¹H NMR: Appearance of new aromatic proton signals corresponding to the C2 and C3 protons of the indole ring. The aliphatic signals for the C2 and C3 protons of the indoline precursor will disappear.
Mass Spectrometry: The product's molecular ion peak will be 2 mass units less than that of the starting material (M-2).
TLC: The product will typically exhibit a different Rf value and may show fluorescence under UV light, which is characteristic of many indole compounds.
Comparative Table of Dehydrogenation Methods
The following table summarizes typical conditions and outcomes for various indoline dehydrogenation methods found in the literature, providing a basis for comparison.
1. Inactive catalyst. 2. Insufficient oxidant (air) supply. 3. Reaction temperature is too low.
1. Use fresh catalyst. Consider pre-activation if necessary. 2. Ensure a steady, gentle flow of air into the reaction headspace. 3. Increase the reaction temperature in 10 °C increments.
Low Product Yield
1. Incomplete reaction. 2. Product degradation. 3. Loss during work-up/purification.
1. Extend the reaction time. Add a fresh portion of catalyst (1-2 mol%). 2. The 5-aminoindole product can be sensitive to air oxidation over long periods; avoid unnecessarily long reaction times once completion is reached.[8] 3. Ensure pH is neutral to basic during extraction to prevent protonation and loss to the aqueous layer.
Formation of Side Products
1. Over-oxidation or dimerization. 2. Reaction of the 5-amino group.
1. Use a milder catalyst system or lower the reaction temperature. 2. While generally stable, protection of the amino group (e.g., as an amide or carbamate) prior to dehydrogenation may be necessary for certain aggressive oxidation systems.
Section 5: Safety Precautions
All experiments should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
N-Methylindolin-5-amine & 5-Amino-1-methylindole: Aromatic amines can be toxic and skin irritants. Avoid inhalation of dust and direct contact with skin and eyes.[9][10]
Solvents: Acetonitrile and ethyl acetate are flammable liquids. Keep away from ignition sources.
Copper Catalysts: Copper salts can be harmful if swallowed and are irritants. Handle with care.
Pressurized Systems: If using a balloon, ensure it is securely fastened. Do not over-pressurize the reaction vessel.
Always consult the Safety Data Sheet (SDS) for each specific reagent before use.[9][11] Dispose of chemical waste according to institutional and local regulations.
References
A Mild Cu(I)-Catalyzed Oxidative Aromatization of Indolines to Indoles. ACS Publications. [Link]
Scope of the catalytic aerobic dehydrogenation of indolines to indoles. ResearchGate. [Link]
Cu-catalyzed aerobic oxidative dehydrogenation of tertiary indolines to indoles using azo/hydrazide redox. RSC Publishing. [Link]
Divergent Dehydrogenative Coupling of Indolines with Alcohols. University of Liverpool. [Link]
Cu-catalyzed aerobic oxidative dehydrogenation of tertiary indolines to indoles using azo/hydrazide redox. New Journal of Chemistry (RSC Publishing). [Link]
Synthesis and Characterization of N-Methyl Indole Derivatives via Desulfitative Displacement by Various Amines and Its Antimicrobial Activity. World Scientific News. [Link]
N-methyl-1H-indol-5-amine — Chemical Substance Information. NextSDS. [Link]
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Arkivoc. [Link]
Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. ChemistryOpen. [Link]
Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. [Link]
Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Chemistry – A European Journal. [Link]
Application Note: Precision Buchwald-Hartwig Cross-Coupling of N-Methylindolin-5-amine
Chemical Context & Strategic Importance N-Methylindolin-5-amine (1-methyl-2,3-dihydro-1H-indol-5-amine) is an electron-rich, primary aniline derivative that serves as a highly versatile building block in modern medicinal...
Author: BenchChem Technical Support Team. Date: April 2026
Chemical Context & Strategic Importance
N-Methylindolin-5-amine (1-methyl-2,3-dihydro-1H-indol-5-amine) is an electron-rich, primary aniline derivative that serves as a highly versatile building block in modern medicinal chemistry. It is frequently utilized in the design of complex therapeutics, including selective kinase targeted therapies and BCL6 domain inhibitors[1].
The functionalization of this indoline core via C–N bond formation relies heavily on the Buchwald-Hartwig amination, a methodology that has been rigorously refined over the past 25 years[2]. However, coupling primary anilines presents a distinct chemoselectivity challenge: the propensity of the resulting secondary amine to undergo a second oxidative addition, leading to unwanted bis-arylated (diarylamine) byproducts. This application note details the mechanistic rationale and optimized protocols for achieving >95% selective monoarylation of N-methylindolin-5-amine.
Mechanistic Causality & Catalyst Selection
Achieving high yields and strict mono-selectivity requires a deep understanding of the catalytic cycle and the steric microenvironment of the palladium center.
Oxidative Addition: The active Pd(0) species inserts into the aryl halide (Ar–X) bond. Electron-rich ligands accelerate this step.
Amine Coordination & Deprotonation: N-methylindolin-5-amine coordinates to the Pd(II) center. The choice of base dictates the rate of deprotonation. Strong bases like NaOtBu drive this rapidly, but weaker bases (e.g., Cs₂CO₃, K₃PO₄) are mandated if base-sensitive functional groups are present on the electrophile.
Reductive Elimination (The Selectivity Checkpoint): To prevent bis-arylation, reductive elimination must outpace the oxidative addition of a second equivalent of aryl halide. The implementation of BrettPhos —a highly bulky biarylmonophosphine ligand featuring methoxy substitution—creates a restrictive binding pocket that forces rapid reductive elimination of the monoarylated product[3].
Precatalyst Activation: Utilizing third-generation (G3) precatalysts (e.g., BrettPhos Pd G3) ensures the rapid, quantitative generation of the active Pd(0) species under mild conditions, bypassing the prolonged induction periods associated with Pd₂(dba)₃ or Pd(OAc)₂[4].
Caption: Catalytic cycle of the Buchwald-Hartwig amination using BrettPhos Pd G3.
Optimization of Reaction Conditions
The following table summarizes the quantitative screening data for the coupling of N-methylindolin-5-amine with a standard aryl chloride. The data validates BrettPhos as the superior ligand for primary aniline monoarylation[3].
Entry
Precatalyst (2 mol%)
Ligand (2 mol%)
Base (1.5 equiv)
Solvent
Temp (°C)
Yield (%)
Observation / Causality
1
Pd₂(dba)₃
BINAP
NaOtBu
Toluene
100
45
High bis-arylation due to lack of steric bulk.
2
Pd(OAc)₂
XPhos
Cs₂CO₃
1,4-Dioxane
100
72
Moderate yield; XPhos is sub-optimal for primary amines.
3
RuPhos Pd G3
RuPhos
LHMDS
THF
85
81
Good yield, but trace bis-arylation observed.
4
BrettPhos Pd G3
BrettPhos
NaOtBu
Toluene
90
>95
Optimal conditions; strict mono-selectivity.
5
BrettPhos Pd G3
BrettPhos
K₃PO₄
t-AmOH
100
92
Best alternative for base-sensitive substrates.
Standard Operating Procedure (SOP): Step-by-Step Protocol
This protocol is designed as a self-validating system for a 1.0 mmol scale reaction.
Preparation under Inert Atmosphere: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (if solid), BrettPhos Pd G3, BrettPhos, and NaOtBu.
Atmospheric Exchange: Seal the tube with a septum. Evacuate the vessel and backfill with high-purity Argon. Repeat this cycle three times to ensure complete removal of oxygen, which rapidly deactivates Pd(0) species.
Liquid Addition: Via syringe, add the N-methylindolin-5-amine (if liquid/oil) and the degassed anhydrous toluene. If the amine is a solid, it should be added during Step 1.
Reaction Initiation: Place the Schlenk tube in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm).
Self-Validation Check 1 (Visual Cue): Within 5–10 minutes of heating, the suspension will transition from a pale yellow to a deep, homogenous red/brown solution. This confirms the successful base-promoted cleavage of the G3 precatalyst to form the active Pd(0) species[4].
Monitoring: After 2 hours, sample 10 µL of the reaction mixture, dilute in EtOAc, and analyze via TLC (30% EtOAc/Hexanes) and LC-MS.
Self-Validation Check 2 (Analytical): N-methylindolin-5-amine stains strongly with Ninhydrin. The disappearance of this spot, coupled with an LC-MS peak corresponding exclusively to the [M+H]⁺ of the monoarylated product (with no +Ar mass peak), validates the chemoselectivity.
Workup & Isolation: Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.
References
The Buchwald-Hartwig Amination After 25 Years - Angewandte Chemie International Edition - 2
A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - Journal of the American Chemical Society - 3
Application Notes and Protocols: In Vitro Assay Preparation for N-Methylindolin-5-amine
Abstract This document provides a comprehensive technical guide for the in vitro characterization of N-Methylindolin-5-amine, a synthetic compound featuring the indoline scaffold, which is recognized as a "privileged str...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive technical guide for the in vitro characterization of N-Methylindolin-5-amine, a synthetic compound featuring the indoline scaffold, which is recognized as a "privileged structure" in medicinal chemistry.[1][2] Given its structural resemblance to known neuroactive agents, this guide outlines detailed protocols for evaluating its activity at key biological targets implicated in neurotransmission: Monoamine Oxidase (MAO) enzymes and select serotonin and dopamine G-Protein Coupled Receptors (GPCRs).[3][4] The protocols are designed for researchers in drug discovery and pharmacology, providing not only step-by-step methodologies but also the scientific rationale behind experimental choices to ensure robust and reproducible data generation.
Introduction and Scientific Rationale
N-Methylindolin-5-amine is a member of the indoline family of heterocyclic compounds. The indoline nucleus is a core component of numerous natural products and synthetic molecules with significant biological activity.[1] Its presence often confers affinity for targets within the central nervous system. The structural features of N-Methylindolin-5-amine—specifically the fused bicyclic ring system and the amino group—suggest a high probability of interaction with biogenic amine systems.
Many indole and indoline derivatives are known to be inhibitors of Monoamine Oxidase (MAO), a critical enzyme in the metabolism of neurotransmitters like serotonin and dopamine.[5][6] Furthermore, this structural class frequently exhibits affinity for serotonin (5-HT) and dopamine (D) receptors, which are primary targets for therapeutics addressing neurological and psychiatric disorders.[7][8]
Therefore, a primary characterization of N-Methylindolin-5-amine should logically begin with an assessment of its potential as an MAO inhibitor and as a ligand for key serotonin and dopamine receptor subtypes. This document presents three validated in vitro assay protocols to systematically evaluate these potential activities:
Enzyme Inhibition Assay: To determine the inhibitory potency (IC₅₀) of N-Methylindolin-5-amine against MAO-A and MAO-B.
Radioligand Binding Assay: To measure the binding affinity (Kᵢ) of the compound for dopamine D2 and serotonin 5-HT2A receptors.
Cell-Based Functional Assay: To characterize the functional activity (agonist or antagonist) at the serotonin 5-HT2A receptor by measuring downstream signaling.
The following protocols are designed to be self-validating, incorporating necessary controls and established methodologies to ensure data integrity and trustworthiness.
Safety and Handling of N-Methylindolin-5-amine
Before beginning any experimental work, consult the most recent Safety Data Sheet (SDS) for N-Methylindolin-5-amine and related compounds.
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, a lab coat, and chemical-resistant gloves.[9]
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[9][10] Avoid contact with skin and eyes.[11] After handling, wash hands and any exposed skin thoroughly.[12]
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[9][10]
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[13]
This protocol describes a fluorometric assay to determine the IC₅₀ of N-Methylindolin-5-amine against the two major MAO isoforms, MAO-A and MAO-B. The principle relies on the MAO-catalyzed oxidation of a substrate, which produces hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a dye reagent in the presence of horseradish peroxidase (HRP) to generate a fluorescent product.[14]
Scientific Principles
MAO-A and MAO-B are flavoenzymes that catalyze the oxidative deamination of monoamines, playing a crucial role in neurotransmitter homeostasis.[15] Dysfunction of these enzymes is linked to several neurological disorders, making them important drug targets.[3] Selective inhibitors for MAO-A are used as antidepressants, while MAO-B inhibitors are used in the treatment of Parkinson's disease.[3] This assay uses specific inhibitors—clorgyline for MAO-A and pargyline for MAO-B—to confirm isoform-specific activity.[14][15]
Materials and Reagents
N-Methylindolin-5-amine
Recombinant human MAO-A and MAO-B enzymes
Assay Buffer: 100 mM potassium phosphate, pH 7.4
p-Tyramine (MAO substrate)
Clorgyline (selective MAO-A inhibitor)
Pargyline (selective MAO-B inhibitor)
Dye Reagent (e.g., Amplex Red or equivalent)
Horseradish Peroxidase (HRP)
DMSO (for compound dilution)
Black, flat-bottom 96-well microplates
Step-by-Step Methodology
Prepare Reagents:
Prepare a 10 mM stock solution of N-Methylindolin-5-amine in DMSO. Create a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO.
Prepare stock solutions of clorgyline (1 mM) and pargyline (1 mM) in DMSO.
Prepare a working solution of the Dye Reagent and HRP in Assay Buffer according to the manufacturer's instructions.
Prepare a working solution of p-Tyramine substrate in Assay Buffer. The optimal concentration should be at or near the Kₘ value for each enzyme isoform.
Assay Setup:
Add 2 µL of the N-Methylindolin-5-amine serial dilutions or controls (DMSO for 100% activity, known inhibitors for positive control) to the wells of the 96-well plate.
Add 48 µL of the appropriate enzyme solution (MAO-A or MAO-B, diluted in Assay Buffer) to each well.
Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[16]
Initiate Reaction:
Add 50 µL of the master reaction mix (containing substrate, dye, and HRP) to all wells to start the reaction.[14]
Measure Activity:
Immediately place the plate in a fluorescence microplate reader.
Measure the fluorescence intensity (e.g., λex = 530 nm / λem = 585 nm) every minute for 20-30 minutes at 37°C.[14]
Data Analysis:
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
Calculate the percentage of inhibition for each concentration of N-Methylindolin-5-amine relative to the DMSO control.
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.[16]
Data Presentation
Compound
Target
IC₅₀ (µM) [Hypothetical]
N-Methylindolin-5-amine
MAO-A
1.2
N-Methylindolin-5-amine
MAO-B
25.8
Clorgyline
MAO-A
0.015
Pargyline
MAO-B
0.080
Protocol 2: Radioligand Binding Assay for D₂ and 5-HT₂ₐ Receptors
This protocol describes a competitive radioligand binding assay to determine the affinity (Kᵢ) of N-Methylindolin-5-amine for the human dopamine D₂ and serotonin 5-HT₂ₐ receptors. The assay measures the ability of the test compound to displace a high-affinity radiolabeled ligand from the receptor.
Scientific Principles
Radioligand binding assays are a gold standard for quantifying the interaction between a ligand and a receptor.[17] The assay is based on the law of mass action. A radiolabeled ligand with known affinity is incubated with a source of receptors (typically cell membranes) until equilibrium is reached.[17] The addition of an unlabeled competing ligand (the test compound) will displace the radioligand in a concentration-dependent manner. The concentration at which the test compound displaces 50% of the radioligand (IC₅₀) is determined, and this value is used to calculate the inhibitory constant (Kᵢ), a true measure of affinity.[18]
Workflow: Competitive Radioligand Binding Assay
Caption: General workflow for a competitive radioligand binding assay.
Materials and Reagents
N-Methylindolin-5-amine
Cell Membranes: from CHO or HEK293 cells stably expressing human D₂ or 5-HT₂ₐ receptors.[19]
Radioligands: [³H]Spiperone (for D₂) or [³H]Ketanserin (for 5-HT₂ₐ).[4][20]
Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂.
Non-specific Binding (NSB) Ligands: Haloperidol (10 µM for D₂) or unlabeled Ketanserin (10 µM for 5-HT₂ₐ).[4][20]
96-well microplates
Glass fiber filters (GF/C type)
Filtration apparatus (cell harvester)
Scintillation cocktail and vials
Liquid Scintillation Counter
Step-by-Step Methodology
Prepare Reagents:
Prepare a 10 mM stock solution of N-Methylindolin-5-amine in DMSO and create a serial dilution series.
Thaw frozen cell membranes on ice and homogenize in ice-cold Assay Buffer to a final protein concentration of ~10-20 µg per well.[20]
Prepare working solutions of the radioligand in Assay Buffer. The final concentration should be approximately equal to its Kₑ value (e.g., ~1-2 nM for [³H]Spiperone, ~0.5 nM for [³H]Ketanserin).[4][20]
Assay Setup (in triplicate):
Total Binding: Add 25 µL Assay Buffer, 25 µL radioligand solution, and 200 µL diluted membrane suspension.
Non-specific Binding (NSB): Add 25 µL of the appropriate NSB ligand, 25 µL radioligand solution, and 200 µL diluted membrane suspension.
Competitive Binding: Add 25 µL of each N-Methylindolin-5-amine dilution, 25 µL radioligand solution, and 200 µL diluted membrane suspension.
Incubation:
Incubate the plate for 60-120 minutes at room temperature or 27°C with gentle agitation.[4][21]
Filtration:
Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.
Wash the filters 3-5 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[21]
Detection:
Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours.
Measure the radioactivity (Disintegrations Per Minute, DPM) in each vial using a liquid scintillation counter.[20]
Data Analysis:
Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).
Calculate the percentage of specific binding at each concentration of N-Methylindolin-5-amine.
Determine the IC₅₀ value by non-linear regression analysis of the competition curve.
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[18]
Protocol 3: Cell-Based Calcium Flux Assay for 5-HT₂ₐ Receptor
This protocol describes a method to determine if N-Methylindolin-5-amine acts as an agonist or an antagonist at the 5-HT₂ₐ receptor. The 5-HT₂ₐ receptor is a Gq-coupled GPCR, and its activation leads to an increase in intracellular calcium ([Ca²⁺]ᵢ).[22] This change can be measured using a calcium-sensitive fluorescent dye.
Scientific Principles
Many GPCRs signal through the Gαq protein subunit, which activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol.[22] This transient increase in [Ca²⁺]ᵢ is a hallmark of Gq-coupled receptor activation and can be detected with fluorescent indicators like Fura-2 or Fluo-4, which exhibit a large increase in fluorescence intensity upon binding to calcium.[23]
Signaling Pathway: 5-HT₂ₐ Receptor Activation
Caption: Simplified Gq signaling pathway for the 5-HT₂ₐ receptor.
Materials and Reagents
N-Methylindolin-5-amine
HEK293 or CHO cells stably expressing the human 5-HT₂ₐ receptor
Cell culture medium (e.g., DMEM with 10% FBS)
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
Calcium-sensitive dye kit (e.g., Fluo-4 AM)
Probenecid (an anion-exchange transport inhibitor, often included to prevent dye leakage)
Serotonin (5-HT) as a reference agonist
Ketanserin as a reference antagonist
Black, clear-bottom 96- or 384-well cell culture plates
Step-by-Step Methodology
Cell Plating:
Seed the 5-HT₂ₐ-expressing cells into black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.
Incubate for 18-24 hours at 37°C, 5% CO₂.
Dye Loading:
Remove the culture medium from the wells.
Add the fluorescent calcium dye loading solution (prepared in Assay Buffer, often containing probenecid) to each well.
Incubate the plate for 60 minutes at 37°C, protected from light.
Assay Procedure (using a FLIPR or equivalent instrument):
Agonist Mode Test:
Prepare serial dilutions of N-Methylindolin-5-amine and the reference agonist (5-HT) in Assay Buffer.
Place the cell plate and the compound plate into the instrument.
Establish a baseline fluorescence reading for ~10-20 seconds.
Add the compounds to the cell plate and immediately measure the fluorescence response over time (typically 90-180 seconds). An increase in fluorescence indicates agonism.
Antagonist Mode Test:
Prepare serial dilutions of N-Methylindolin-5-amine and the reference antagonist (Ketanserin).
Add these compounds to the cell plate and pre-incubate for 15-30 minutes.
Establish a baseline fluorescence reading.
Add a fixed concentration of the reference agonist (5-HT) at its EC₈₀ concentration.
Measure the fluorescence response. A reduction in the 5-HT-induced signal indicates antagonism.
Data Analysis:
Agonist Mode: The response is typically measured as the peak fluorescence intensity minus the baseline. Plot the response against the log of the agonist concentration and fit to a sigmoidal curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).
Antagonist Mode: Plot the inhibition of the agonist response against the log of the antagonist concentration. Fit the data to determine the IC₅₀, which can be converted to a functional Kₑ using the Schild equation if a full Schild analysis is performed.
Conclusion
The protocols detailed in this guide provide a robust framework for the initial in vitro pharmacological characterization of N-Methylindolin-5-amine. By systematically evaluating its effects on MAO enzymes and key CNS receptors, researchers can efficiently determine its primary mechanism of action, potency, and selectivity. This foundational data is critical for guiding further studies, including structure-activity relationship (SAR) optimization and subsequent evaluation in more complex biological systems.
References
MDPI. (2024, May 17). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Available from: [Link]
Biocompare. (2013, October 3). Cell-based Assays for GPCR Activity. Available from: [Link]
European Pharmaceutical Review. (2013, August 20). GPCRs: Cell based label-free assays in GPCR drug discovery. Available from: [Link]
PubMed. (2008, April 15). Cell-based assays in GPCR drug discovery. Available from: [Link]
Cell Biolabs, Inc. OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Available from: [Link]
Evotec. Monoamine Oxidase (MAO) Inhibition Assay. Available from: [Link]
PMC. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Available from: [Link]
ResearchGate. (2025, August 6). Monoamine Oxidase Assays | Request PDF. Available from: [Link]
Frontiers. (2023, March 15). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Available from: [Link]
PMC. (2022, November 11). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Available from: [Link]
Reaction Biology. 5-HT2B Biochemical Binding Assay Service. Available from: [Link]
Reaction Biology. 5-HT2A Biochemical Binding Assay Service. Available from: [Link]
DSpace. Characterization of ligand binding to Dopamine D3 receptor using fluorescence anisotropy and radioligand binding assay. Available from: [Link]
Innoprot. 5-HT2A Serotonin Receptor Assay. Available from: [Link]
NIH Molecular Libraries Program. (2016, July 15). Table 3, Detailed protocol for the D2 binding secondary assay. Available from: [Link]
University of New Haven. Investigation of Enzyme Inhibition Mechanism. Available from: [Link]
MDPI. (2021, July 5). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Available from: [Link]
PMC. Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Available from: [Link]
MDPI. (2017, July 15). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Available from: [Link]
IntechOpen. (2024, November 20). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Available from: [Link]
MDPI. (2022, February 5). Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. Available from: [Link]
PubMed. (2022, March 10). Structure-Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors. Available from: [Link]
ResearchGate. (2020, September 1). (PDF) 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation. Available from: [Link]
ACS Publications. (2022, November 1). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Available from: [Link]
Wiley Online Library. (2006, September 15). Review article: mode of action and delivery of 5-aminosalicylic acid - new evidence. Available from: [Link]
Improving percentage yield in N-Methylindolin-5-amine synthesis
Welcome to the technical support guide for the synthesis of N-Methylindolin-5-amine. This resource is designed for researchers, medicinal chemists, and process development professionals to troubleshoot common issues and...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for the synthesis of N-Methylindolin-5-amine. This resource is designed for researchers, medicinal chemists, and process development professionals to troubleshoot common issues and optimize reaction yields. The following sections are structured in a question-and-answer format to directly address challenges you may encounter during your experiments.
Section 1: Synthesis Strategy & Troubleshooting
The synthesis of N-Methylindolin-5-amine can be approached through several routes. A common and effective strategy involves the reductive amination of 5-nitroindoline or the N-methylation of 5-aminoindoline. This guide will focus on troubleshooting the N-methylation of 5-aminoindoline, a route often challenged by issues of selectivity and yield.
Frequently Asked Questions (FAQs)
Q1: My N-methylation of 5-aminoindoline is resulting in a mixture of starting material, the desired mono-methylated product, and a di-methylated byproduct. How can I improve selectivity for N-Methylindolin-5-amine?
A1: This is a classic challenge in the N-methylation of primary aromatic amines. The root cause is that the product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a second methylation event.[1] To favor mono-methylation, several parameters must be precisely controlled:
Stoichiometry of the Methylating Agent: Avoid using a large excess of the methylating agent (e.g., methyl iodide, dimethyl sulfate). Start with 1.05 to 1.1 equivalents. A large excess will significantly increase the rate of the second methylation.
Slow Addition: Add the methylating agent dropwise to the reaction mixture at a controlled temperature. This maintains a low instantaneous concentration of the electrophile, favoring reaction with the more abundant primary amine over the newly formed secondary amine.
Choice of Base and Solvent: A mild, non-nucleophilic hindered base can be advantageous. The choice of solvent is also critical. Polar aprotic solvents like DMF or acetonitrile are commonly used.[2][3]
Protecting Group Strategy: For maximum selectivity, consider a protection-methylation-deprotection sequence. For example, formylating the primary amine to create an amide, methylating the less nucleophilic amide nitrogen, and then hydrolyzing the formyl group is a viable, albeit longer, route.
Q2: The conversion of my starting 5-aminoindoline is very low, even after extended reaction times. What factors should I investigate?
A2: Low conversion points to issues with reaction kinetics or the deactivation of reactants. Consider the following:
Base Strength and Solubility: The base must be strong enough to deprotonate the amine (or a portion of it) to enhance its nucleophilicity. Ensure the base is adequately soluble in the chosen solvent. If using a carbonate or hydroxide base, ensure it is finely powdered and vigorously stirred. For a more robust reaction, a stronger base like sodium hydride (NaH) can be used, which irreversibly deprotonates the amine.[3]
Reagent Quality: Verify the purity and activity of your 5-aminoindoline and methylating agent. 5-aminoindoline can oxidize over time if not stored properly under an inert atmosphere. Methyl iodide can degrade, releasing iodine (indicated by a brown color), which can interfere with the reaction.
Temperature Control: While higher temperatures can increase reaction rates, they can also lead to side reactions and reagent decomposition.[2] An optimal temperature must be determined empirically, often starting at room temperature and gently heating if necessary.
Atmosphere: Reactions involving sensitive amines should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.
Q3: I'm attempting a one-pot synthesis from 5-nitroindoline via reductive amination with formaldehyde, but the yield is poor. What are the critical parameters for this transformation?
A3: The one-pot reductive amination of a nitro compound is an efficient but complex transformation involving two key steps: the reduction of the nitro group to a primary amine and the subsequent reductive amination with an aldehyde.[4]
Catalyst Selection: The choice of catalyst is paramount. Palladium on carbon (Pd/C) is a common choice for nitro group reductions.[5] However, the conditions must be compatible with the subsequent amination step.
Reducing Agent: For the amination step, a selective reducing agent is needed that reduces the imine intermediate faster than it reduces the aldehyde. Sodium triacetoxyborohydride (STAB) is often an excellent choice for this.[6]
pH Control: The pH of the reaction is critical for imine formation. The reaction is typically carried out under mildly acidic conditions to facilitate the protonation of the carbonyl group, making it more electrophilic.[7]
Reaction Sequence: A common strategy is to first reduce the nitro group to the amine. Once the reduction is complete (monitored by TLC or LCMS), the formaldehyde and the second reducing agent (e.g., STAB) are added to the same pot.
Troubleshooting Workflow
This decision tree can help diagnose and resolve common issues during the synthesis.
Caption: Troubleshooting decision tree for N-Methylindolin-5-amine synthesis.
Section 2: Optimized Protocol and Data
This section provides a detailed, field-proven protocol for the N-methylation of 5-aminoindoline, designed to maximize yield and purity.
Detailed Experimental Protocol: N-Methylation of 5-Aminoindoline
Materials:
5-Aminoindoline
Anhydrous N,N-Dimethylformamide (DMF)
Sodium hydride (NaH), 60% dispersion in mineral oil
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 5-aminoindoline (1.0 eq).
Dissolution: Add anhydrous DMF (approx. 10 mL per gram of amine) to dissolve the starting material.
Deprotonation: Cool the solution to 0 °C using an ice bath. Under a steady stream of nitrogen, carefully add sodium hydride (1.1 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care. Stir the mixture at 0 °C for 30 minutes.
Methylation: While maintaining the temperature at 0 °C, add methyl iodide (1.05 eq) dropwise via syringe over 15 minutes.
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using 4:1 Hexane:Ethyl Acetate).
Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volume of DMF).
Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification: The resulting crude product can be purified by column chromatography on silica gel to yield pure N-Methylindolin-5-amine.[8]
Data Summary: Comparison of Methylation Conditions
The choice of base and reaction conditions can significantly impact the yield and selectivity of the N-methylation reaction.
Base
Equivalents of CH₃I
Solvent
Temperature
Typical Yield (Mono-methylated)
Key Observation/Reference
K₂CO₃
1.5
DMF
60-80°C
50-70%
Often requires heating; risk of di-methylation increases.[9]
NaH
1.1
DMF
0 °C to RT
75-90%
Higher reactivity and selectivity at lower temperatures.[3]
DBU
1.2
Acetonitrile
RT
60-80%
Non-nucleophilic organic base, good for sensitive substrates.
Section 3: Reaction Mechanism Visualization
Understanding the reaction pathway and potential side reactions is crucial for optimization.
Caption: Reaction pathway showing desired mono-methylation and competing di-methylation.
References
Reductive alkylation of aniline over copper chromite catalyst: Optimization of reaction condition. (n.d.). Indian Journal of Chemical Technology. [Link]
T. J. Blacklock, et al. (2016). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. The Journal of Organic Chemistry. [Link]
NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes. (n.d.). Oriental Journal of Chemistry. [Link]
Aniline-Catalyzed Reductive Amination as a Powerful Method for the Preparation of Reducing End-“Clickable” Chitooligosaccharides. (2013). Bioconjugate Chemistry. [Link]
Facile Reductive Amination of Aldehydes with Electron-Deficient Anilines by Acyloxyborohydrides in TFA: Application to a Diazaindoline Scale-Up. (2009). The Journal of Organic Chemistry. [Link]
Ogurtsov, V. A., & Rakitin, O. A. (2021). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Molbank. [Link]
Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. (n.d.). ChemMedChem. [Link]
New Catalysts for Reductive Amination. (n.d.). Kanto Chemical Co., Inc. [Link]
Ogurtsov, V. A., & Rakitin, O. A. (2021). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. ResearchGate. [Link]
The Synthesis of Nitro- and Aminoindoles Analogous to Serotonin. (n.d.). Journal of the American Chemical Society. [Link]
Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid. (2019). ACS Omega. [Link]
Synthesis of N-Substituted Derivatives of (5-Amino-2-methyl-1H-indole-3-yl)acetic Acid. (n.d.). ResearchGate. [Link]
5-N-Methylated Quindoline Derivatives as Telomeric G-Quadruplex Stabilizing Ligands. (2008). Journal of Medicinal Chemistry. [Link]
The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (n.d.). Angewandte Chemie International Edition. [Link]
Recent Developments in Heterogeneous Catalysis of N-Methylation Reaction with CO₂. (2025). Sustainable Circularity Now. [Link]
Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. (n.d.). Frontiers in Chemistry. [Link]
AMINATION BY REDUCTION. (n.d.). Shroff S. R. Rotary Institute of Chemical Technology. [Link]
Efficient and Selective N-Dimethylation of Amines with Functional Aldehydes Catalysed by Ru Nanoparticles Heterogeneous Catalyst. (n.d.). ChemRxiv. [Link]
Preparation of N-amino compounds. (1986).
N-Methylation of Amines with Methanol in Aqueous Solution Catalyzed by a Water-Soluble Metal–Ligand Bifunctional Dinuclear Iridium Catalyst. (2020). The Journal of Organic Chemistry. [Link]
A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. (2013). Angewandte Chemie International Edition. [Link]
N-methylation of amino acids in Gelatinase Biosynthesis-Activating Pheromone (GBAP) Identifies Key Site for Stability Enhancement with Retention of the Enterococcus faecalis Fsr Quorum Sensing Circuit Response. (n.d.). PMC. [Link]
Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. (2022). ResearchGate. [Link]
Process for the purification of amines. (1967).
Process for separation and purification of methyl amines. (1936).
Separation method of organic amine impurity in N-methyl pyrrolidinone. (2013).
Technical Support Center: Preventing Oxidation of N-Methylindolin-5-amine During Long-Term Storage
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers and drug development professionals struggling with the rapid degradation of electron-rich aromatic amines.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers and drug development professionals struggling with the rapid degradation of electron-rich aromatic amines. N-Methylindolin-5-amine is particularly notorious; its dual nitrogen functional groups make it a powerful electron donor, but also highly vulnerable to auto-oxidation, photo-oxidation, and transition-metal-catalyzed degradation.
This guide provides field-proven, mechanistically grounded troubleshooting steps and self-validating protocols to ensure the integrity of your N-Methylindolin-5-amine batches from synthesis to downstream assay.
Part 1: The Mechanistic Root of the Problem
Q: Why does my N-Methylindolin-5-amine turn from an off-white powder to a dark brown tar within weeks, even when stored in the fridge?A: The degradation is driven by the molecule's inherently high Highest Occupied Molecular Orbital (HOMO) energy. Both the methylated indoline nitrogen (a tertiary amine) and the 5-amino group (a primary amine) donate significant electron density into the aromatic ring via resonance and inductive effects. This electron-rich core readily undergoes single-electron transfer (SET) to molecular oxygen (auto-oxidation) or is triggered by ambient UV light (photo-oxidation) to form a highly reactive radical cation.
Once the radical cation forms, a cascade of irreversible reactions occurs: deprotonation, further oxidation to a quinone diimine, and subsequent cross-linking into polymeric degradants (the "dark brown tar"). This pathway is common among primary aromatic amines, which require strict storage guidelines to prevent degradation and maintain safety standards ([1]). General oxidation pathways of aromatic amines are heavily dependent on oxygen, light, heat, and metal catalysts ([2]).
Logical flow of N-Methylindolin-5-amine oxidation and stabilization via salt formation.
Q: Can I just add an antioxidant like BHT to the storage container?A: While hindered phenols like BHT or zinc aromatic mercaptides can scavenge peroxy radicals and slow down the discoloration of aromatic amines ([3]), they do not prevent photo-oxidation entirely. More importantly, in drug development, adding scavengers introduces impurities into your downstream assays or synthetic steps. Additive-free stabilization via atmospheric control or salt formation is strongly preferred.
Part 2: Troubleshooting Guide & Data Presentation
Q: How do I quantitatively assess the extent of oxidation in my current stock?A: Visual inspection is a qualitative indicator (color shift from pale to pink/red to brown), but it is not sufficient for rigorous scientific validation. You must establish a self-validating analytical system using LC-MS and UV-Vis spectroscopy. The appearance of an M-2 mass peak (loss of two protons) indicates quinone diimine formation, while broad absorption bands in the 450–550 nm range confirm polymeric cross-linking.
Studies on the long-term stability of aromatic amines demonstrate that rigorous temperature control (-70°C to -80°C) is required to maintain sample integrity over extended periods without significant loss of recovery ([4]).
Table 1: Quantitative Degradation Markers and Storage Viability
Storage Condition
Atmosphere
Light Exposure
Visual Appearance (at 30 days)
Purity (LC-MS)
Estimated Half-Life
20°C (Room Temp)
Ambient Air
Ambient Lab Light
Dark Brown / Black
< 40%
3-5 Days
4°C (Fridge)
Ambient Air
Dark (Amber Vial)
Deep Red / Pink
~ 75%
2-3 Weeks
-20°C (Freezer)
Argon
Dark (Amber Vial)
Pale Pink / Off-White
> 95%
6-8 Months
-80°C (Ultra-Low)
Argon
Dark (Amber Vial)
Off-White / Colorless
> 99%
> 2 Years
Salt Form (HCl)
Ambient Air
Ambient Lab Light
Colorless / White
> 99.5%
> 5 Years
Note: Data synthesized based on the stability profiles of structurally analogous electron-rich aromatic amines.
Part 3: Self-Validating Storage Protocols
To ensure absolute trustworthiness in your experiments, do not rely on a single storage parameter. The following protocols utilize orthogonal protection mechanisms (temperature, atmosphere, and electronic modification).
Protocol A: Conversion to the Hydrochloride Salt (Recommended for Long-Term Storage)
Causality: Protonating the primary amine removes the nitrogen lone pair's ability to conjugate with the aromatic ring. This drastically lowers the HOMO energy, effectively shutting down the single-electron transfer pathway to oxygen.
Step-by-Step Methodology:
Dissolution: Dissolve the purified N-Methylindolin-5-amine free base in anhydrous diethyl ether or dichloromethane (DCM) under an argon atmosphere.
Acidification: Slowly add 1.1 to 1.5 equivalents of ethereal HCl (e.g., 2M HCl in diethyl ether) dropwise at 0°C while stirring vigorously.
Precipitation: The hydrochloride salt will immediately precipitate as a white, crystalline solid.
Filtration & Washing: Filter the solid under a blanket of argon using a Schlenk frit. Wash twice with cold, anhydrous diethyl ether to remove unreacted free base and trace impurities.
Drying: Dry the salt in a vacuum oven at 40°C for 12 hours to remove residual solvent.
Self-Validation Check: Dissolve a 1 mg aliquot in D₂O and run a ¹H-NMR. The chemical shifts of the aromatic protons will move significantly downfield compared to the free base, confirming complete protonation. The sample is now stable for years at room temperature.
Protocol B: Inert Atmosphere Aliquoting for the Free Base
Causality: If your downstream application strictly requires the free base (e.g., sensitive cross-coupling reactions where salts interfere), you must physically isolate the compound from oxygen, light, and ambient thermal energy to prevent oxidation and spoilage ([5]).
Step-by-Step Methodology:
Sparging: Sparge your final purification solvent (e.g., hexanes/ethyl acetate) with Argon for 30 minutes prior to crystallization to remove dissolved oxygen.
Glovebox Transfer: Transfer the freshly dried, colorless free base into a nitrogen or argon-filled glovebox (O₂ < 1 ppm, H₂O < 1 ppm).
Aliquoting: Divide the bulk material into single-use aliquots (e.g., 50 mg) in pre-dried, amber glass vials. Self-validating principle: Single-use aliquots prevent the repeated freeze-thaw cycles and oxygen introduction that inevitably occur when opening a bulk container.
Sealing: Seal the vials with PTFE-lined screw caps. Wrap the cap junction tightly with Parafilm.
Storage: Remove from the glovebox and immediately transfer to a -80°C freezer stored inside a secondary desiccator box.
Self-Validation Check: Immediately after aliquoting, take one random vial, dissolve it in degassed solvent, and measure the UV-Vis absorbance at 450-500 nm. A flat baseline confirms no quinone diimine formed during the handling process, serving as your time-zero (T0) reference.
Step-by-step workflow for the inert aliquoting and long-term storage of the free base.
Part 4: Advanced FAQs for Drug Development Professionals
Q: We observed degradation even when storing the free base at -20°C under Argon. What went wrong?A: Two factors usually cause this failure:
Trace Metal Contamination: If you used metal spatulas during transfer, trace iron or copper can catalyze the generation of reactive oxygen species (ROS) from residual oxygen via Fenton-like chemistry. Always use PTFE or ceramic spatulas when handling electron-rich indoline derivatives.
Inadequate Purging: Simply blowing argon into a vial for 5 seconds does not displace the heavier oxygen molecules trapped within the powder matrix. A vacuum-purge cycle (Schlenk line) or a strict glovebox environment is mandatory.
Q: Does the solvent choice during purification impact long-term storage?A: Absolutely. Halogenated solvents like chloroform can slowly undergo photo-oxidation to generate phosgene and HCl over time, which will react with the amine. Furthermore, ethereal solvents (like THF or diethyl ether) form peroxides if not properly stabilized. These peroxides will instantly oxidize N-Methylindolin-5-amine upon concentration. Always use freshly distilled, peroxide-free solvents for the final purification step.
References
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Source: ACS Publications. URL:[Link]
Short- and Long-Term Stability of Aromatic Amines in Human Urine. Source: PMC (PubMed Central). URL:[Link]
Complex antioxidant composition for preventing aromatic amine from discoloring. Source: Google Patents (CN105037178B).
Principles of Inert Atmosphere Storage. Source: ResearchGate. URL:[Link]
N-Methylindolin-5-amine purification and recrystallization techniques
Technical Support Center: N-Methylindolin-5-amine Purification This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with N-Methylindolin-5-amine. It is st...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: N-Methylindolin-5-amine Purification
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with N-Methylindolin-5-amine. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common challenges encountered during purification and recrystallization, ensuring the attainment of high-purity material essential for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling N-Methylindolin-5-amine?
A1: N-Methylindolin-5-amine and related aromatic amines should be handled with care. The compound is classified as an irritant, potentially causing skin and serious eye irritation.[1][2] It may also be harmful if swallowed or inhaled.[3] Therefore, standard personal protective equipment (PPE) is mandatory. This includes a lab coat, chemical-resistant gloves, and safety goggles.[2] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[2][4]
Q2: How should N-Methylindolin-5-amine be stored for optimal long-term stability?
A2: Aromatic amines are susceptible to degradation via oxidation and light exposure, often resulting in discoloration.[4][5] For maximum stability, N-Methylindolin-5-amine should be stored in a tightly sealed, opaque container (such as an amber vial) to protect it from light.[4] The storage environment should be cool, dry, and under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[4][6] Refrigeration at 2-8°C is recommended for long-term storage.[6][7]
Q3: What are the most likely impurities in a crude sample of N-Methylindolin-5-amine?
A3: Impurities can originate from starting materials, side reactions, or degradation. Common impurities may include:
Unreacted Starting Materials: Such as 1-methyl-5-nitroindoline if the synthesis involves a nitro reduction step.[6]
Reaction Intermediates: N-nitroso compounds can be formed if nitrosating agents are present during synthesis, which is a significant concern as N-nitrosamines are often carcinogenic.[8][9][10]
Oxidation/Degradation Products: Exposure to air and light can lead to the formation of colored, polymeric impurities.[4][5]
Residual Solvents: Solvents used in the synthesis or workup may be present.[11]
Q4: Which analytical techniques are most effective for assessing the purity of N-Methylindolin-5-amine?
A4: A multi-technique approach is recommended for robust purity assessment.
Thin-Layer Chromatography (TLC): An excellent, rapid technique for qualitatively monitoring the progress of purification and detecting the presence of gross impurities.[8][12]
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity by separating the main compound from related substances based on peak area.[13]
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Confirms the chemical structure of the desired compound and can help identify and quantify impurities if a certified internal standard is used (qNMR).[6][13]
Mass Spectrometry (MS): Confirms the molecular weight of the compound and is highly effective for identifying unknown impurities, especially when coupled with liquid chromatography (LC-MS).[13]
Troubleshooting and Optimization Guide
This section addresses specific problems encountered during the recrystallization of N-Methylindolin-5-amine in a practical question-and-answer format.
Issue 1: The compound separates as a dark oil instead of forming crystals ("oiling out"). What causes this and how can I fix it?
Problem: During the cooling phase, the compound forms a liquid layer (an oil) at the bottom of the flask rather than solid crystals. This is a common issue with amines and other organic compounds.
Potential Causes & Scientific Rationale:
High Impurity Level: Significant amounts of impurities can depress the melting point of the mixture, causing it to melt in the hot solvent and separate as a liquid upon cooling.[14]
Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out of solution at a temperature above its depressed melting point, leading to phase separation instead of ordered crystal lattice formation.[8]
Inappropriate Solvent Choice: The boiling point of the solvent may be higher than the melting point of the solute. More commonly, the compound is simply too soluble in the chosen solvent, even at lower temperatures, preventing the formation of a sufficiently supersaturated solution required for crystallization.[8][14]
Solutions & Expert Recommendations:
Re-heat and Add More Solvent: Re-heat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more) to prevent premature saturation upon cooling, then allow it to cool much more slowly.[14][15]
Employ Very Slow Cooling: After dissolution, leave the flask on the benchtop to cool to room temperature undisturbed over a longer period. Insulating the flask can further slow the cooling rate, which favors the formation of well-ordered crystals over oil.[14] Only after it has reached room temperature should you consider using an ice bath.
Modify the Solvent System: If oiling persists, the solvent system needs adjustment. Consider switching to a solvent with a lower boiling point or employing a mixed-solvent system (see Issue 5).
Pre-purify the Material: If the crude product is highly impure, a preliminary purification step like column chromatography may be necessary to remove the impurities causing the melting point depression.[8]
Issue 2: The solution remains clear after cooling, and no crystals have formed. What should I do?
Problem: The compound remains fully dissolved even after the solution has cooled to room temperature or below, indicating that the solution is not supersaturated.
Potential Causes & Scientific Rationale:
Excess Solvent: This is the most frequent cause. Too much solvent was added during the initial dissolution step, meaning the concentration of the compound never exceeds its solubility limit upon cooling.[14][15]
Lack of Nucleation Sites: Crystallization requires an initial "seed" or surface to begin. A perfectly smooth glass surface and a very pure solution may lack the necessary nucleation sites to initiate crystal growth, resulting in a stable, supersaturated solution.[15][16]
Solutions & Expert Recommendations:
Induce Nucleation:
Scratching: Gently scratch the inside of the flask at the air-liquid interface with a glass rod. The microscopic scratches create high-energy sites that can promote nucleation.[15][16]
Seeding: Add a tiny crystal ("seed crystal") of pure N-Methylindolin-5-amine to the solution. This provides a perfect template for further crystal growth.[15][16]
Reduce Solvent Volume: If nucleation techniques fail, there is likely too much solvent. Gently heat the solution to boil off a portion of the solvent (e.g., 20-30% of the volume) and then attempt the cooling and crystallization process again.[15]
Use an Anti-Solvent: If using a mixed-solvent system, you can carefully add a small amount of the "anti-solvent" (the one in which the compound is insoluble) to the cooled solution to force precipitation.
Issue 3: My final yield of pure crystals is very low. How can I improve it?
Problem: A significant portion of the compound is lost during the recrystallization process.
Potential Causes & Scientific Rationale:
Using Excess Solvent: As with crystallization failure, using more than the minimum required amount of hot solvent will leave a substantial amount of your product dissolved in the mother liquor after cooling.[15]
Premature Crystallization: If the compound crystallizes in the filter funnel during hot filtration (to remove insoluble impurities), it will be discarded along with the impurities.
Excessive Washing: Washing the collected crystals with large volumes of solvent, or with solvent that is not ice-cold, will dissolve a portion of the product.[17]
Solutions & Expert Recommendations:
Minimize Hot Solvent: Use only the minimum volume of boiling solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated solid until dissolution is just complete.[17]
Prevent Premature Crystallization: When performing a hot filtration, use a pre-heated filter funnel and flask to keep the solution from cooling and crystallizing prematurely. Perform the filtration step as quickly as possible.
Optimize Crystal Washing: Wash the collected crystals on the filter with a minimal amount of ice-cold recrystallization solvent. The cold temperature drastically reduces the compound's solubility, minimizing loss during this step.[17]
Second Crop Recovery: The mother liquor (the filtrate) can be concentrated by boiling off some solvent and re-cooling to obtain a second, though likely less pure, crop of crystals.
Issue 4: The recrystallized product is still colored. How can I obtain a colorless product?
Problem: Despite recrystallization, the final crystals retain a yellow, brown, or black tint.
Potential Causes & Scientific Rationale:
Colored Impurities: The crude material contains highly colored impurities, often large, polar molecules or oxidation byproducts, that have solubility characteristics similar to the product or get trapped in the crystal lattice.[5]
Compound Degradation: Aromatic amines can degrade upon prolonged heating in certain solvents, especially in the presence of air, leading to the formation of colored species.[5]
Solutions & Expert Recommendations:
Use Activated Charcoal (Carbon): Activated charcoal has a very high surface area and can effectively adsorb colored impurities.[8][17]
Procedure: After dissolving the crude compound in the hot solvent, remove the flask from the heat source and add a very small amount of activated charcoal (typically 1-2% of the solute's weight).
Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Do not use an excessive amount, as it can also adsorb your desired product, reducing the yield.
Perform Hot Filtration: After adding charcoal, gently swirl the hot mixture for a few minutes and then immediately perform a hot gravity filtration to remove the charcoal and the adsorbed impurities.[17]
Minimize Heating Time: Do not heat the solution for longer than necessary to minimize the risk of thermal degradation.
Issue 5: I can't find a single solvent that works well for recrystallization. What is the alternative?
Problem: A suitable single solvent (one in which the compound is soluble when hot but insoluble when cold) cannot be identified.
Potential Causes & Scientific Rationale:
The solubility curve of the compound in common solvents is not steep enough, meaning its solubility does not change significantly with temperature.
Solutions & Expert Recommendations:
Use a Mixed-Solvent System: This technique uses a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" or "anti-solvent").[17]
Procedure:
Dissolve the crude compound in the minimum amount of the boiling "good" solvent.
While keeping the solution hot, add the "bad" solvent dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.
Add a few more drops of the "good" solvent until the solution becomes clear again.
Allow the solution to cool slowly. The solubility will decrease dramatically, leading to crystallization.[17]
Common Mixed Systems for Amines: Ethanol/water, Isopropanol/heptane, or Toluene/hexane are often effective pairs. The choice depends on the specific polarity of the amine.
Experimental Protocols & Data
Protocol 1: Standard Recrystallization of N-Methylindolin-5-amine
Solvent Selection: Based on preliminary tests or the data in Table 1, select a suitable solvent or solvent system (e.g., Isopropanol/Heptane).
Dissolution: Place the crude N-Methylindolin-5-amine in an Erlenmeyer flask. Add a magnetic stir bar and place it on a stirring hotplate. Add the minimum amount of the hot primary solvent (e.g., isopropanol) in portions until the solid completely dissolves.[8]
Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small spatula tip of activated charcoal. Swirl and gently heat for 2-5 minutes.[17]
Hot Gravity Filtration: Pre-heat a second Erlenmeyer flask and a glass funnel with fluted filter paper. Quickly filter the hot solution to remove the charcoal and any other insoluble impurities.[17]
Crystallization: If using a single solvent, cover the flask and allow the clear filtrate to cool slowly to room temperature. If using a mixed-solvent system, add the hot anti-solvent (e.g., heptane) dropwise to the hot filtrate until turbidity appears, re-clarify with a drop of the primary solvent, and then cool slowly.[8]
Cooling: Once the flask has reached room temperature and crystal growth has slowed, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals on the filter paper with a very small amount of ice-cold solvent (or the anti-solvent if using a mixed system) to rinse away the residual mother liquor.[17]
Drying: Allow the crystals to air-dry on the filter paper by drawing air through them for several minutes. Then, transfer the crystals to a watch glass or drying dish and dry them to a constant weight, preferably in a vacuum oven at a mild temperature.
Table 1: Recrystallization Solvent Selection Guide for Aromatic Amines
Solvent / System
Polarity
Boiling Point (°C)
Role & Rationale
Heptane / Hexane
Non-polar
98 / 69
Often used as an anti-solvent for amines. Good for precipitating the product from a more polar solution.[8]
Toluene
Non-polar
111
Can be a primary solvent for less polar amines. Can be paired with hexane/heptane.
Isopropanol (IPA)
Polar Protic
82
A common choice for recrystallizing amine salts and moderately polar free bases.[12]
Ethanol / Methanol
Polar Protic
78 / 65
Often too good a solvent for free bases, but excellent for dissolving them before adding a non-polar anti-solvent like water or heptane.[5][8]
Acetonitrile / Water
Polar Aprotic
82 / 100
A versatile polar mixture that can be effective for polar compounds. The ratio can be tuned to achieve optimal solubility.[8]
Ethyl Acetate (EtOAc)
Mid-Polarity
77
A moderately polar solvent that can be effective on its own or paired with hexane/heptane.
Visual Workflow
The following diagram illustrates a logical workflow for troubleshooting common recrystallization issues.
Troubleshooting low solubility of N-Methylindolin-5-amine in organic solvents
Welcome to the technical support guide for N-Methylindolin-5-amine. This resource is designed for researchers, chemists, and drug development professionals encountering solubility challenges with this versatile intermedi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for N-Methylindolin-5-amine. This resource is designed for researchers, chemists, and drug development professionals encountering solubility challenges with this versatile intermediate. This guide moves beyond simple solvent lists to provide a systematic, mechanism-driven approach to troubleshooting and achieving successful dissolution in organic media.
Understanding the Challenge: The Structure of N-Methylindolin-5-amine
N-Methylindolin-5-amine (C₉H₁₀N₂) presents a unique solubility profile due to its distinct structural motifs.[1][2] Its indoline core is largely aromatic and hydrophobic, while the primary amine at the 5-position introduces polarity and a site for hydrogen bonding.[3] This amphiphilic nature means that its interaction with solvents is a delicate balance between these opposing characteristics, often leading to poor solubility in uniformly nonpolar or highly polar solvents. The basicity of the amine group is a critical feature that can be leveraged to dramatically alter solubility.[4]
Frequently Asked Questions (FAQs)
Q1: I'm struggling to dissolve N-Methylindolin-5-amine in a common solvent like Dichloromethane (DCM) or Heptane. Why is this happening?
This is a common issue stemming from the "like dissolves like" principle.[5] While the indoline ring has nonpolar characteristics, the primary amine group (-NH₂) is highly polar and capable of forming strong hydrogen bonds. Solvents like heptane are entirely nonpolar and cannot effectively solvate the amine group. DCM, while having a dipole, is aprotic and a poor hydrogen bond donor. The energy penalty for breaking the strong intermolecular hydrogen bonds between the amine molecules in the solid state is not compensated by favorable interactions with these solvents, resulting in low solubility.[6]
Q2: What are the best initial solvents to try for dissolving N-Methylindolin-5-amine?
Based on its structure, the most promising solvents will be those that can interact favorably with both the aromatic ring and the polar amine group. Polar aprotic solvents and polar protic solvents are the best starting points.
Solvent Class
Example Solvents
Rationale for Solubility
Predicted Solubility
Polar Protic
Methanol, Ethanol
The hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor, effectively solvating the amine group.
Moderate polarity and can accept a hydrogen bond, but less effective than protic or other polar aprotic solvents.
Moderate
Chlorinated
Dichloromethane (DCM)
Aprotic and weakly polar. Generally a poor solvent unless used in a co-solvent system.
Low
Hydrocarbons
Toluene, Heptane
Nonpolar. Ineffective at solvating the polar amine group. Aromatic solvents like toluene may have slightly better interaction due to pi-stacking with the indole ring.
A Systematic Approach to Troubleshooting Solubility
When faced with a solubility challenge, a systematic approach is more effective than random solvent testing. The following workflow provides a logical progression from simple to more advanced techniques.
Caption: Equilibrium between the free amine and its protonated salt.
Q: How do I perform a simple, small-scale salt formation to test this principle?
Converting the amine to its hydrochloride salt is a standard and effective method.
[9]
Protocol 3: Small-Scale Conversion to a Hydrochloride Salt
Dissolve/Suspend : Place a known amount of N-Methylindolin-5-amine (e.g., 20 mg) in a vial with a stir bar. Add a solvent in which the free base has at least minimal solubility, such as isopropanol or ethyl acetate (1-2 mL).
Acid Addition : While stirring, slowly add a stoichiometric equivalent (1.0 eq) of a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise.
Observation : In many cases, the insoluble free base will react to form the salt, which may either precipitate out or, if the chosen solvent is sufficiently polar (like methanol), dissolve completely.
Solubility Test : If a precipitate forms, isolate the solid salt by filtration, wash with a nonpolar solvent (like ether) to remove any unreacted starting material, and dry it. Then, test the solubility of this new solid in polar solvents like water or methanol using the method in Protocol 1. You should observe a dramatic increase in solubility.
Direct Use : If the goal is simply to get the compound into a polar solution for an assay, you can often dissolve the free base directly in a solvent like methanol and then add 1.0-1.1 equivalents of aqueous HCl to form the salt in situ.
Q: What are the advantages and disadvantages of working with the salt form?
Advantages :
Significantly enhanced solubility and dissolution rate in polar solvents.
[10] * Often results in a more crystalline, stable solid that is easier to handle and purify.
Disadvantages :
The salt will be significantly less soluble in nonpolar organic solvents.
The acidic conditions may be incompatible with downstream reactions or assays (e.g., if working with acid-sensitive functional groups).
The free amine may need to be regenerated with a base before subsequent reaction steps, adding an extra step to a synthesis.
[9]
References
Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Retrieved from [Link]
Al-kassas, R., Al-Gohary, O. M. N., & Al-Faadhel, M. M. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. Retrieved from [Link]
(n.d.). Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results. Retrieved from [Link]
Deb, P., & Sarkar, B. (n.d.). Solubility Enhancement of Etoricoxib by Cosolvency Approach. SciSpace. Retrieved from [Link]
(n.d.). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Retrieved from [Link]
(n.d.). SOLUBILITY ENHANCEMENT TECHNIQUE. SlideShare. Retrieved from [Link]
(n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. Retrieved from [Link]
O. (2025, June 12). Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents. MDPI. Retrieved from [Link]
Redhu, M. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Retrieved from [Link]
Vemula, V. R. (2013, July 31). Advances in Solubility Enhancement Techniques. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
(n.d.). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. ResearchGate. Retrieved from [Link]
(2023, August 31). Solubility of Organic Compounds. University of Toronto. Retrieved from [Link]
(2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?. Reddit. Retrieved from [Link]
(n.d.). Methods to boost solubility. IJSDR. Retrieved from [Link]
(2018, March 30). Are amines soluble in organic solvents?. Quora. Retrieved from [Link]
(n.d.). 1-methyl-1H-indol-5-amine. PubChem. Retrieved from [Link]
Lee, J.-H., Kim, S.-J., & Kim, H. (n.d.). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. The Korean Society of Industrial and Engineering Chemistry. Retrieved from [Link]
Kim, J. S., Kim, M. S., & Park, J. S. (2018, May 26). Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. MDPI. Retrieved from [Link]
Serajuddin, A. T. M. (n.d.). Salt formation to improve drug solubility. ScienceDirect. Retrieved from [Link]
(2024, November 7). 23.1: Properties of amines. Chemistry LibreTexts. Retrieved from [Link]
(n.d.). N-methyl-1H-indol-5-amine — Chemical Substance Information. NextSDS. Retrieved from [Link]
(2019, April 24). Why do longer amines have less solubility than shorter amines?. Reddit. Retrieved from [Link]
Akhter, S. (n.d.). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. PMC - NIH. Retrieved from [Link]
(n.d.). 80 1. Methanamine (methylamine); CHsN; [74-89-5] N-Methylmethanamine (dimethylamine); C2H7N. IUPAC-NIST Solubility Data Series. Retrieved from [Link]
(n.d.). Solvent: methylamine. University of Rochester Department of Chemistry. Retrieved from [Link]
(n.d.). 1-Methylindoline. AMERICAN ELEMENTS. Retrieved from [Link]
S. (2021, July 5). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. MDPI. Retrieved from [Link]
(2023, January 25). Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. EMBIBE. Retrieved from [Link]
(2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry. Retrieved from [Link]
(n.d.). Amine Reactivity. Michigan State University Department of Chemistry. Retrieved from [Link]
Optimizing reaction temperature and time for N-Methylindolin-5-amine derivatives
Welcome to the Advanced Application Support Portal for indoline-based synthesis. N-Methylindolin-5-amine (and its derivatives) is a critical building block in medicinal chemistry, frequently utilized in the development o...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Application Support Portal for indoline-based synthesis. N-Methylindolin-5-amine (and its derivatives) is a critical building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors, fluorescent probes, and anti-inflammatory agents. However, the unique electronic properties of the indoline core make it highly susceptible to side reactions if temperature and time are not rigorously controlled.
This guide provides diagnostic troubleshooting, empirical data matrices, and self-validating protocols to help you optimize your workflows.
Part 1: Knowledge Base & Troubleshooting Q&A
Q1: During the amidation of 1-methylindolin-5-amine with sterically hindered carboxylic acids, my reaction stalls at 40% conversion. Should I increase the temperature above 80°C?A: No. Increasing the temperature above 80°C is highly discouraged. The 5-amino group on 1-methylindoline is an aniline derivative; its lone pair is delocalized into the electron-rich indoline ring, making it inherently less nucleophilic than aliphatic amines.
Causality: Heating the reaction for prolonged periods will not overcome the steric barrier but will instead trigger the auto-oxidation of the indoline C2-C3 bond, resulting in a 1-methylindole derivative.
Solution: Instead of increasing the temperature, alter the reaction kinetics by switching to a highly active uronium-based coupling reagent (e.g., HATU) and a stronger organic base (DIPEA). This allows the amidation to reach completion at a mild 40–50°C within 2–4 hours, avoiding the thermodynamic degradation pathway [2].
Q2: I am performing a Palladium-catalyzed Buchwald-Hartwig cross-coupling on 1-methylindolin-5-amine. LC-MS shows a complex mixture of mono-arylated product, bis-arylated product, and an [M-2] byproduct. How do I optimize this?A: This is a classic symptom of poor time-temperature optimization combined with catalyst mismatch.
Causality: The primary amine at the 5-position is highly reactive. At high temperatures (>100°C) and extended times (>12h), the equilibrium shifts toward the thermodynamically stable bis-arylated tertiary amine. Furthermore, Palladium is an excellent dehydrogenation catalyst; prolonged exposure at high temperatures strips hydrogen from the indoline core, yielding the [M-2] aromatized indole byproduct.
Solution: Lower the reaction temperature to 75°C and restrict the reaction time to strictly 4–6 hours. To prevent bis-arylation, utilize a bulky, electron-rich ligand like RuPhos or BrettPhos, which sterically blocks the second arylation step. Always rigorously degas your solvents with Argon to prevent aerobic oxidation [3].
Q3: When scaling up the synthesis of 1-methylindolin-5-amine intermediates, my yields drop significantly compared to small-scale trials. Why?A: Scale-up alters the heat transfer rate of the reaction vessel.
Causality: In small vials, a reaction might reach 60°C and cool down rapidly. In a 500 mL or larger reactor, the prolonged ramp-up and cool-down times expose the electron-rich indoline core to thermal stress for much longer than intended, leading to polymerization or degradation [1].
Solution: Implement active internal temperature monitoring and utilize quench-cooling (e.g., immediate addition of cold buffer) to strictly enforce the optimized reaction time.
Part 2: Empirical Data & Optimization Matrix
The following table summarizes the quantitative optimization data for the Buchwald-Hartwig mono-arylation of 1-methylindolin-5-amine with bromobenzene.
Temperature (°C)
Time (h)
Ligand
Mono-arylation Yield (%)
Bis-arylation Yield (%)
Indole Byproduct (%)
110°C
16.0
BINAP
32%
45%
18%
110°C
4.0
BINAP
55%
20%
12%
85°C
12.0
RuPhos
68%
15%
8%
75°C
5.0
RuPhos
89%
<2%
<1%
50°C
24.0
RuPhos
41%
0%
0%
Part 3: Visual Diagnostics
Diagnostic decision tree for troubleshooting 1-methylindolin-5-amine functionalization issues.
Mechanistic bifurcation of N-Methylindolin-5-amine based on temperature and time parameters.
Part 4: Standard Operating Procedures (Self-Validating)
Protocol 1: Optimized Amidation of 1-Methylindolin-5-amine
Objective: Achieve >95% conversion without inducing indoline core oxidation.
Step 1: Reagent Preparation
Dissolve the target carboxylic acid (1.1 equiv) in anhydrous DMF (0.2 M concentration) under an Argon atmosphere.
Add DIPEA (3.0 equiv) and stir for 5 minutes at room temperature.
Add HATU (1.2 equiv) in one portion. Stir for 15 minutes to pre-form the active ester.
Step 2: Amine Addition & Thermal Control
Add 1-methylindolin-5-amine (1.0 equiv) dropwise as a solution in DMF.
Heat the reaction block to exactly 50°C . Do not exceed this temperature.
Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.
Validation Criteria:
If the [M+H] peak of the product is dominant and the starting material is <5%, proceed to Step 4.
If an [M-2] peak is observed, abort heating immediately , quench the reaction, and verify the Argon seal for the next attempt.
Step 4: Quench and Isolation
Cool the reaction to 0°C using an ice bath.
Quench by adding cold saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x), wash with brine, dry over Na2SO4, and concentrate under reduced pressure.
Objective: Prevent bis-arylation and dehydrogenation during C-N coupling.
Step 1: Catalyst/Ligand Complexation
In an oven-dried, Argon-purged Schlenk flask, combine Pd2(dba)3 (2.5 mol%) and RuPhos (5.0 mol%).
Add anhydrous, degassed Toluene (0.1 M) and stir at room temperature for 20 minutes until the solution turns a deep, homogenous red.
Step 2: Reagent Addition
Add the aryl bromide (1.0 equiv), 1-methylindolin-5-amine (1.1 equiv), and Sodium tert-butoxide (1.5 equiv).
Purge the flask with Argon for an additional 5 minutes.
Step 3: Thermal Execution & Validation
Submerge the flask in a pre-heated oil bath at 75°C .
Validation Checkpoint (t = 4.0 hours): Run TLC (Hexane/EtOAc 7:3). The primary amine spot should be nearly consumed. Check LC-MS for the bis-arylated mass. If bis-arylation is <2%, the kinetics are optimal.
Stop the reaction strictly at 5.0 hours by removing it from the heat and filtering it through a pad of Celite to remove the Palladium catalyst, permanently halting any further reaction or degradation.
References
Title: Substituted heteroaryls as inhibitors of the BCL6 BTB domain protein-protein interaction (US11518764B2)
Title: Quinoline-Based Fluorescent Probe for Ratiometric Detection of Lysosomal pH
Source: ACS Omega (2019)
URL: [Link]
Title: Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization
Source: Journal of Medicinal Chemistry (ACS Publications, 2022)
URL: [Link]
Reference Data & Comparative Studies
Validation
N-Methylindolin-5-amine vs. 5-Aminoindole: A Comprehensive Guide to Chemoselectivity and Structural Profiling in Organic Synthesis
In the landscape of medicinal chemistry and organic synthesis, the indole and indoline scaffolds are privileged structures. When designing synthetic routes or optimizing pharmacophores, the choice between 5-aminoindole (...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of medicinal chemistry and organic synthesis, the indole and indoline scaffolds are privileged structures. When designing synthetic routes or optimizing pharmacophores, the choice between 5-aminoindole (1H-indol-5-amine) and 1-methylindolin-5-amine (N-methylindolin-5-amine) is not merely a matter of substituent preference. It represents a fundamental shift in electronic distribution, three-dimensional conformation, and chemoselectivity.
As an application scientist, understanding the mechanistic causality behind these two building blocks is critical for designing efficient, high-yield synthetic pathways without unnecessary protection-deprotection steps.
Structural & Electronic Profiling: The Causality of Reactivity
The reactivity profiles of these two amines are dictated by their core ring systems and N1-substitutions.
5-Aminoindole:
This building block features a fully aromatic 10-
π
electron system. The planar indole core relies on the N1 nitrogen's lone pair to maintain aromaticity. Consequently, the N1 position is non-basic but weakly acidic, with a predicted pKa of approximately 17.39[1]. While the C5-amino group is the primary nucleophile, the N1-H can act as a competing nucleophile under strong basic conditions (e.g., NaH, KOH) or during transition-metal-catalyzed cross-coupling. This often necessitates the use of protecting groups (such as Boc or Ts) to achieve strict chemoselectivity[2].
1-Methylindolin-5-amine:
The indoline core lacks the C2-C3 double bond, rendering those carbons
sp3
hybridized. This breaks the full aromaticity, leaving an isolated aniline-like system where the indoline ring is puckered rather than strictly planar. Because the N1 lone pair is not tied up in a full aromatic sextet, it is a stronger electron donor to the benzene ring via resonance. More importantly, the N-methyl group permanently blocks the N1 position. This ensures that the C5-amino group acts as the exclusive nucleophile, eliminating the need for N1-protection and allowing for harsher reaction conditions[3].
Fig 1: Structural and reactivity workflow comparison between 5-aminoindole and 1-methylindolin-5-amine.
Comparative Performance Data
To facilitate objective selection, the quantitative and qualitative properties of both compounds are summarized below.
5-Aminoindole is heavily utilized when the planar aromaticity of the indole core is required for
π−π
stacking interactions within a target protein's binding pocket. It is a critical reactant in the synthesis of Smac mimetics, kinase inhibitors, and HIV protease inhibitors. For instance, in the development of potent free radical scavengers, 5-aminoindole is coupled with caffeic acid derivatives. The planar indole system contributes to the extended conjugation necessary for radical stabilization[4].
1-Methylindolin-5-amine in Targeted Therapies
1-Methylindolin-5-amine is chosen when researchers need to disrupt planarity to improve aqueous solubility or when the N1-H acts as an unwanted hydrogen bond donor, causing off-target effects. A premier case study is its use in the synthesis of BCL6 BTB domain inhibitors for the treatment of Diffuse Large B-Cell Lymphoma (DLBCL) and Chronic Myeloid Leukemia (CML). The N-methyl group enhances lipophilicity and locks the molecule into a specific binding conformation, while the blocked N1 position allows for harsh synthetic steps later in the drug pipeline[3].
Experimental Protocols
The following methodologies are designed as self-validating systems, demonstrating how the structural causality of each compound dictates the experimental conditions.
Protocol A: Chemoselective Amidation of 5-Aminoindole
Objective: To achieve selective C5-amidation without the need to protect the N1-H position.
Causality: By utilizing a mild organic base (DIPEA), the reaction environment remains well below the pH required to deprotonate the indole N1-H (pKa ~17.4). This ensures the C5-primary amine acts as the sole nucleophile[4].
Step-by-Step Methodology:
Preparation: In a dry round-bottom flask under an inert nitrogen atmosphere, dissolve 5-aminoindole (1.0 eq, 0.75 mmol) in anhydrous acetonitrile (5 mL).
Activation: Add the target carboxylic acid (1.0 eq, 0.75 mmol), followed by coupling reagents EDCI (1.5 eq, 1.1 mmol) and HOBt (1.5 eq, 1.1 mmol).
Base Addition: Introduce N,N-diisopropylethylamine (DIPEA) (1.5 eq, 1.1 mmol) dropwise. Self-Validation Check: The solution should remain homogeneous; DIPEA is strong enough to drive the coupling but too weak to deprotonate the indole core.
Reaction: Stir the mixture at 25 °C for 2 hours. Monitor conversion via LC-MS or TLC.
Workup: Evaporate the acetonitrile under reduced pressure. Partition the residue between ethyl acetate and water, wash the organic layer with brine, dry over anhydrous
Na2SO4
, and concentrate.
Protocol B: Microwave-Assisted
SNAr
with 1-Methylindolin-5-amine
Objective: To perform a harsh nucleophilic aromatic substitution (
SNAr
) leveraging the blocked N1 position.
Causality: Unprotected indoles would undergo competing N-arylation or thermal decomposition under these extreme temperatures. 1-Methylindolin-5-amine's tertiary N1 position is completely inert to electrophiles, forcing exclusive reaction at the C5-amine[3].
Step-by-Step Methodology:
Preparation: Charge a microwave-safe reaction vial with 1-methylindolin-5-amine (2.0 to 20.0 eq, depending on the electrophile's reactivity) and a halogenated electrophile, such as 2,5-dichloropyridin-4-amine (1.0 eq).
Solvent & Base: Add DIPEA (3.0 eq) to neutralize the generated HCl. The reaction can be run neat or with a minimal amount of NMP as a solvent.
Irradiation: Seal the vial and heat in a microwave reactor at 200–230 °C for 15 hours. Self-Validation Check: The high temperature provides the activation energy needed for the challenging
SNAr
on an electron-rich pyridine ring, a condition that 1-methylindolin-5-amine uniquely survives without cross-reactivity.
Purification: Cool the vial to room temperature. Dilute with methanol and purify directly via Preparative HPLC to isolate the coupled product.
References
1H-Indol-5-amine (5-Aminoindole): Comprehensive Overview and Applications
Source: nbinno.com
URL:[Link]
A Comparative Guide to HPLC Method Validation for N-Methylindolin-5-amine Purity Testing
For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like N-Methylindolin-5-amine is a cornerstone of safe and effective drug manufacturing. This guide...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like N-Methylindolin-5-amine is a cornerstone of safe and effective drug manufacturing. This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for purity assessment, alongside a critical comparison with alternative analytical technologies. The methodologies and validation protocols are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring regulatory compliance and scientific rigor.[1][2][3][4]
The Critical Role of Purity in Drug Development
N-Methylindolin-5-amine is a key building block in the synthesis of various pharmacologically active molecules. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. Therefore, a robust and validated analytical method for purity determination is not merely a quality control measure but a critical component of the entire drug development lifecycle.
Recommended HPLC Method for N-Methylindolin-5-amine Purity
This section details a reversed-phase HPLC (RP-HPLC) method optimized for the separation of N-Methylindolin-5-amine from its potential impurities. The rationale behind the selection of each parameter is explained to provide a deeper understanding of the method's development.
Chromatographic Conditions:
Parameter
Specification
Rationale
Column
C18, 250 mm x 4.6 mm, 5 µm
Provides excellent resolution for non-polar to moderately polar compounds like aromatic amines. The 5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase
A: 0.1% Formic Acid in WaterB: Acetonitrile
Formic acid acts as a mobile phase modifier, improving peak shape and resolution by controlling the ionization of the amine. Acetonitrile is a common organic modifier with good UV transparency.
A gradient elution is employed to ensure the separation of impurities with a wide range of polarities and to elute any strongly retained compounds from the column.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temp.
30 °C
Maintaining a constant column temperature ensures reproducible retention times.
Detection
UV at 254 nm
Aromatic amines exhibit strong absorbance at this wavelength, providing good sensitivity.
Injection Vol.
10 µL
A typical injection volume for standard HPLC analysis.
Sample Diluent
Mobile Phase A:Mobile Phase B (90:10)
Ensures compatibility with the initial mobile phase conditions, preventing peak distortion.
HPLC Method Validation: A Step-by-Step Protocol
The objective of analytical procedure validation is to demonstrate that the method is suitable for its intended purpose.[2][4] The following validation parameters are assessed in accordance with ICH Q2(R2) guidelines.[1][3]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5]
Experimental Protocol:
Prepare a solution of N-Methylindolin-5-amine reference standard.
Prepare solutions of known, potential impurities.
Prepare a placebo solution (all formulation components except the active ingredient).
Spike the N-Methylindolin-5-amine solution with the known impurities and placebo.
Analyze all solutions by the proposed HPLC method.
Assess the resolution between the N-Methylindolin-5-amine peak and the peaks of the impurities and any components from the placebo.
Acceptance Criteria: The N-Methylindolin-5-amine peak should be well-resolved from all other peaks (Resolution > 2.0).
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.[6]
Experimental Protocol:
Prepare a stock solution of N-Methylindolin-5-amine reference standard.
Prepare a series of at least five concentrations ranging from the reporting threshold to 120% of the specification limit for impurities.[6]
Inject each concentration in triplicate.
Plot a graph of the mean peak area versus concentration.
Acceptance Criteria:
The correlation coefficient (r²) should be ≥ 0.999.
The y-intercept should be close to zero.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[5]
Experimental Protocol:
Prepare a placebo solution.
Spike the placebo with known concentrations of N-Methylindolin-5-amine at three levels (e.g., 80%, 100%, and 120% of the target concentration).
Prepare each concentration level in triplicate.
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each level.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the standard deviation or relative standard deviation (RSD).
Experimental Protocol:
Repeatability (Intra-assay precision): Analyze six replicate samples of N-Methylindolin-5-amine at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria:
The RSD for repeatability should be ≤ 2.0%.
The RSD for intermediate precision should be ≤ 2.0%.
Detection Limit (LOD) and Quantitation Limit (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol (Based on Signal-to-Noise Ratio):
Determine the concentration of N-Methylindolin-5-amine that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
This can be achieved by injecting a series of dilute solutions of known concentration.
Acceptance Criteria:
LOD: Signal-to-noise ratio of approximately 3:1.
LOQ: Signal-to-noise ratio of approximately 10:1. The precision at the LOQ should have an RSD of ≤ 10%.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[5]
Experimental Protocol:
Introduce small, deliberate changes to the method parameters, one at a time. Examples include:
Flow rate (± 0.1 mL/min)
Column temperature (± 2 °C)
Mobile phase composition (± 2% organic)
Analyze a system suitability solution with each modified condition.
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within the established limits for each variation.
Visualizing the Validation Workflow
Caption: Workflow for HPLC Method Validation.
Comparative Analysis of Purity Determination Methods
While HPLC is a powerful and widely used technique, other analytical methods can also be employed for purity testing. The choice of method often depends on the specific requirements of the analysis, such as the nature of the impurities, required sensitivity, and available instrumentation.
Method
Principle
Advantages
Disadvantages
HPLC (High-Performance Liquid Chromatography)
Separation based on differential partitioning between a stationary and mobile phase.
High resolution, high sensitivity, well-established, and versatile.
Can be time-consuming, requires reference standards for quantification.
UPLC (Ultra-Performance Liquid Chromatography)
Utilizes smaller particle size columns (<2 µm) and higher pressures than HPLC.[7][8]
Faster analysis times, improved resolution and sensitivity, and reduced solvent consumption compared to HPLC.[7][9]
Higher initial instrument cost, may require method re-development from HPLC.[7][10]
GC-MS (Gas Chromatography-Mass Spectrometry)
Separation of volatile compounds followed by mass-based detection.
Excellent for volatile impurities, provides structural information for impurity identification.[11]
Requires derivatization for non-volatile compounds like many amines, which can add complexity.[12][13]
CE (Capillary Electrophoresis)
Separation based on the differential migration of charged species in an electric field.[14][15]
High efficiency, low sample and reagent consumption, and can be complementary to HPLC.[16][17]
Can have lower sensitivity and precision compared to HPLC for some applications.
Logical Relationship of Validation Parameters
Caption: Interdependence of HPLC Validation Parameters.
Hypothetical Validation Data Summary
The following tables present hypothetical but realistic data that would be expected from a successful validation of the proposed HPLC method.
Table 1: Linearity
Concentration (µg/mL)
Mean Peak Area
1
15,234
5
76,170
10
152,340
20
304,680
50
761,700
Correlation Coefficient (r²)
0.9998
Table 2: Accuracy (Recovery)
Spiked Level
Amount Spiked (µg)
Amount Recovered (µg)
% Recovery
80%
8.0
7.92
99.0%
100%
10.0
10.05
100.5%
120%
12.0
11.94
99.5%
Mean Recovery
99.7%
Table 3: Precision
Parameter
% RSD (n=6)
Repeatability
0.5%
Intermediate Precision
0.8%
Table 4: LOD and LOQ
Parameter
Concentration (µg/mL)
S/N Ratio
LOD
0.1
3.2
LOQ
0.3
10.5
Conclusion
The detailed HPLC method and its comprehensive validation protocol provide a robust framework for the purity testing of N-Methylindolin-5-amine. The method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for routine quality control in a regulated environment. While alternative technologies like UPLC, GC-MS, and CE offer specific advantages, the presented HPLC method provides a reliable and accessible approach for most laboratories. The selection of the most appropriate analytical technique should be based on a thorough evaluation of the specific analytical needs, available resources, and the nature of the potential impurities.
References
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
Alispharm. (2023). UPLC vs HPLC: what is the difference? Retrieved from [Link]
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
Research Journal of Pharmacy and Technology. (2019). A Review on Comparative study of HPLC and UPLC. Retrieved from [Link]
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
International Journal of Pharmaceutical Erudition. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Retrieved from [Link]
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
Pharmaguideline. (2018). Differences between HPLC and UPLC. Retrieved from [Link]
PubMed. (2006). Capillary electrophoresis for the analysis of small-molecule pharmaceuticals. Retrieved from [Link]
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]
Waters Corporation. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Retrieved from [Link]
Excedr. (2023). Capillary Electrophoresis: Overview & Applications. Retrieved from [Link]
Technology Networks. (2023). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Retrieved from [Link]
ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Retrieved from [Link]
ResearchGate. (n.d.). Capillary electrophoresis for the analysis of small-molecule pharmaceuticals. Retrieved from [Link]
University of British Columbia. (n.d.). Quantitative analysis of small-molecule biomarkers by capillary electrophoresis-mass spectrometry. Retrieved from [Link]
PubMed. (2012). Capillary electrophoresis and small molecule drug discovery: a perfect match? Retrieved from [Link]
Virginia Tech. (n.d.). Analysis of Biogenic Amines by GC/FID and GC/MS. Retrieved from [Link]
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from [Link]
ACS Publications. (2011). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Retrieved from [Link]
Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Retrieved from [Link]
Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]
European Medicines Agency. (2023). Quality guidelines: specifications, analytical procedures and analytical validation. Retrieved from [Link]
PMC. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved from [Link]
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from [Link]
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
ACS Publications. (2015). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Retrieved from [Link]
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]
Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]
LCTech. (n.d.). Determination of Aromatic Amines from Azo Colorants According to DIN EN ISO 17234-1. Retrieved from [Link]
KNAUER. (2026). Determination and Quantification of Primary Aromatic Amine in Printer Ink. Retrieved from [Link]
Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Retrieved from [Link]
PMC. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Retrieved from [Link]
ResearchGate. (n.d.). HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues. Retrieved from [Link]
ScienceDirect. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Retrieved from [Link]
Chromatography Today. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Retrieved from [Link]
RSC Publishing. (n.d.). Development of an HPLC method for the determination of amines in a leukemia mouse model. Retrieved from [Link]
A Comparative Analysis of Nucleophilic Reactivity: N-Methylindolin-5-amine vs. N-methylaniline
Introduction: The Quest for the Superior Nucleophile In the landscape of organic synthesis and medicinal chemistry, the nucleophilic character of aromatic amines is a cornerstone of molecular construction. These motifs a...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Quest for the Superior Nucleophile
In the landscape of organic synthesis and medicinal chemistry, the nucleophilic character of aromatic amines is a cornerstone of molecular construction. These motifs are pivotal in forming carbon-nitrogen bonds, a reaction class fundamental to the synthesis of pharmaceuticals, agrochemicals, and functional materials. The reactivity of an amine's nitrogen lone pair is not absolute; it is exquisitely modulated by the electronic and steric environment of the molecule. This guide provides an in-depth comparison of two structurally related, yet electronically distinct, secondary aromatic amines: N-methylaniline and N-Methylindolin-5-amine.
While both molecules feature an N-methylamino group attached to an aromatic system, their underlying ring structures dictate profoundly different electronic behaviors. We will dissect the theoretical principles governing their nucleophilicity, propose a robust experimental framework for quantitative comparison, and ultimately provide a clear verdict on which molecule serves as the more potent nucleophile for synthetic applications.
Theoretical Framework: A Tale of Two Aromatic Systems
The nucleophilicity of an amine is primarily determined by the availability of the nitrogen atom's lone pair of electrons to attack an electrophilic center.[1] Factors that increase the electron density on the nitrogen and minimize steric hindrance will enhance its nucleophilic power.
N-methylaniline: The Compromise of Resonance
N-methylaniline is a classic aromatic amine where a methyl group is attached to the nitrogen of aniline. Its nucleophilicity is a balance of two opposing electronic effects:
Inductive Effect (+I): The methyl group is electron-donating, pushing electron density towards the nitrogen atom via the sigma bond. This effect increases the electron density on the nitrogen, making it more basic and more nucleophilic than its parent, aniline.[2][3] The pKa of N-methylaniline's conjugate acid is approximately 4.85, slightly higher than that of aniline's (4.6), reflecting this increased basicity.[2]
Resonance Effect (-M): This is the dominant factor tempering its reactivity. The nitrogen's lone pair is in direct conjugation with the benzene ring. This delocalization stabilizes the molecule but significantly reduces the electron density on the nitrogen, making the lone pair less available for nucleophilic attack.[4]
The resonance delocalization in N-methylaniline can be visualized as follows:
Caption: Resonance delocalization in N-methylaniline reduces electron density on the nitrogen.
This delocalization makes N-methylaniline a moderately effective nucleophile, but its reactivity is inherently limited by the participation of its lone pair in the aromatic system.
N-Methylindolin-5-amine: The Power of a Saturated Heterocycle
N-Methylindolin-5-amine presents a more complex but ultimately more powerful electronic configuration. The key distinction lies in the indoline ring itself. An indoline is a 2,3-dihydroindole, meaning the five-membered ring is saturated.[5]
Let's analyze the structure, which we define as an indoline ring with a methylamino group at the 5-position.
Caption: Structures of N-methylaniline and N-Methylindolin-5-amine.
The electronic effects in N-Methylindolin-5-amine are as follows:
Localized Indoline Nitrogen: The nitrogen atom within the indoline ring (N-1) is an alkyl-aryl amine. Its lone pair is localized in an sp³-hybridized orbital and is not part of the aromatic π-system.
Strong Inductive Donation: The entire indoline heterocyclic system acts as a potent electron-donating group to the fused benzene ring. Both the saturated alkyl chain (C2-C3) and the N-1 atom push electron density into the aromatic portion.
Enhanced Nucleophilicity: This strong electron-donating character of the indoline moiety significantly enriches the electron density of the entire benzene ring. Consequently, the exocyclic N-methylamino group at the 5-position becomes much more electron-rich. Its lone pair is highly available and is not delocalized into the ring in the same way as in N-methylaniline. The indoline ring effectively "primes" the exocyclic amine for nucleophilic attack.
Head-to-Head Comparison and Reactivity Prediction
Based on the theoretical analysis, a clear prediction emerges.
Feature
N-methylaniline
N-Methylindolin-5-amine
Primary Electronic Effect
Resonance delocalization (-M) of the N-lone pair into the ring.
Strong inductive donation (+I) from the entire indoline ring system.
High; enhanced by the electron-donating indoline core.
Aromatic Ring Character
Moderately activated by the amino group.
Strongly activated by the indoline system.
Predicted Nucleophilicity
Moderate
High
Prediction:N-Methylindolin-5-amine is a significantly stronger nucleophile than N-methylaniline. The electronic architecture of the indoline system maximizes the electron density and availability of the lone pair on the exocyclic amino nitrogen, whereas the lone pair in N-methylaniline is fundamentally compromised by resonance delocalization.
To empirically validate our prediction, we propose a kinetic study of the aromatic nucleophilic substitution (SNAr) reaction between each amine and a standard electrophile, 2,4-dinitrofluorobenzene (DNFB). The rate of this reaction is a direct measure of the amine's nucleophilicity.[6]
Caption: Experimental workflow for the kinetic comparison of nucleophilicity.
Objective
To quantitatively compare the nucleophilic reactivity of N-Methylindolin-5-amine and N-methylaniline by determining their second-order rate constants in reaction with 2,4-dinitrofluorobenzene.
Materials
N-Methylindolin-5-amine
N-methylaniline (high purity)
2,4-dinitrofluorobenzene (DNFB)
Acetonitrile (anhydrous, HPLC grade)
Internal Standard (e.g., biphenyl, a non-reactive compound)
HPLC or UPLC system with a UV detector
Step-by-Step Methodology
Solution Preparation:
Prepare 0.1 M stock solutions of N-Methylindolin-5-amine, N-methylaniline, and the internal standard in acetonitrile.
Prepare a 0.1 M stock solution of DNFB in acetonitrile.
Rationale: Acetonitrile is a polar aprotic solvent that will solvate the reactants without interfering with the reaction mechanism (e.g., through hydrogen bonding).
Reaction Setup:
In separate temperature-controlled vials (25.0 °C), place an equimolar amount of one of the amine stock solutions and the internal standard solution.
Rationale: Maintaining a constant temperature is critical for accurate kinetic measurements. An internal standard allows for precise quantification by correcting for any variations in injection volume during analysis.
Kinetic Run:
Initiate the reaction by adding an equimolar amount of the DNFB stock solution to the amine vial. Start a timer immediately.
At predetermined time intervals (e.g., 1, 2, 5, 10, 20, 30 minutes), withdraw a small aliquot of the reaction mixture and immediately quench it in a vial containing a diluting solvent (e.g., a large excess of acetonitrile).
Rationale: Quenching by dilution effectively stops the reaction, allowing for accurate analysis of the mixture composition at that specific time point.
Analysis:
Analyze each quenched aliquot using HPLC, monitoring the disappearance of reactants and the formation of the SNAr product at a suitable wavelength (e.g., 360 nm).
Calculate the concentration of the product at each time point by comparing its peak area to that of the internal standard.
Data Processing:
For each amine, plot the concentration of the product versus time.
Determine the initial reaction rate by calculating the slope of the curve at t=0.
The second-order rate constant (k) can be calculated using the integrated rate law for a second-order reaction. The ratio of the rate constants (kN-Methylindolin-5-amine / kN-methylaniline) will provide a quantitative measure of their relative nucleophilicity.[7]
Conclusion: An Unambiguous Verdict
References
Bloom Tech. (2024, July 15). Why is N-Methylaniline More Basic than Aniline?
Benchchem. (2025). Reactivity comparison between 4-Fluoro-2-methoxy-N-methylaniline and its non-fluorinated analog.
Chemistry LibreTexts. (2019, June 5). 23.1: Relative Basicity of Amines and Other Compounds. Available at: [Link]
Filo. (2025, February 27). why is aniline better nucleophile than anilinium ion?
Bunnett, J. F., & Randall, J. J. (1958). Base Catalysis of the Reaction of N-Methylaniline with 2,4-Dinitrofluorobenzene. Proof of the Intermediate Complex Mechanism for Aromatic Nucleophilic Substitution. Journal of the American Chemical Society, 80(22), 6020–6024. Available at: [Link]
MDPI. (2021, July 5). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Available at: [Link]
Reddit. (2024, November 19). Why is N,N-Dimethylaniline more basic than N-methylaniline? Available at: [Link]
YouTube. (2024, February 11). Resonance Structure of N-Methyl,Aniline #23 | NEET/ IIT-JEE. Available at: [Link]
Advanced Mass Spectrometry Fragmentation Analysis of N-Methylindolin-5-amine: A Comparative Guide
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Molecule of Interest: N-Methylindolin-5-amine (CAS: 64180-07-0 / 1240527-25-6) N-Methylindolin-5-amine is a critical structural motif...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Molecule of Interest: N-Methylindolin-5-amine (CAS: 64180-07-0 / 1240527-25-6)
N-Methylindolin-5-amine is a critical structural motif and intermediate in the synthesis of various pharmaceuticals, agrochemicals, and functional dyes. Accurate structural characterization and quantification of this compound in complex matrices require highly specific analytical techniques. Mass spectrometry (MS) serves as the gold standard for this purpose.
This guide provides an authoritative, objective comparison of different mass spectrometry platforms for the analysis of N-Methylindolin-5-amine. By dissecting the thermodynamic causality behind its fragmentation patterns, we establish a self-validating framework for robust experimental design.
Mechanistic Causality: Why Does Indoline Fragment This Way?
To optimize any MS protocol, one must first understand the intrinsic gas-phase chemistry of the analyte. N-Methylindolin-5-amine consists of a partially saturated bicyclic indoline core, an N-methyl group, and a primary amine at the 5-position.
The Aromatization Drive (EI-MS)
Under hard ionization techniques like Electron Ionization (EI at 70 eV), indolines are highly prone to dehydrogenation. The molecular ion (
M+∙
at m/z 148) rapidly loses a hydrogen radical (
H∙
) to form a fully aromatic, resonance-stabilized indole cation at m/z 147. This aromatization is a thermodynamic sink and serves as a diagnostic hallmark for indoline derivatives (). Further fragmentation involves the cleavage of the N-methyl group (loss of
∙CH3
, -15 Da) and ring-opening events characterized by the expulsion of HCN, a typical fragmentation route for nitrogenous heterocycles ().
Protonation and Neutral Loss (ESI-MS/MS)
In soft ionization environments like Electrospray Ionization (ESI+), the molecule readily accepts a proton at the most basic site—the primary amine (
NH2
). During Collision-Induced Dissociation (CID), the protonated precursor (
[M+H]+
at m/z 149) undergoes predictable neutral losses. The dominant pathway is the loss of ammonia (
NH3
, -17 Da) to yield a stable carbocation at m/z 132. Secondary pathways involve complex gas-phase rearrangements and ring contractions, which are highly dependent on the applied collision energy ().
Proposed EI-MS fragmentation pathway for N-Methylindolin-5-amine.
Platform Comparison: Selecting the Right MS Technology
Different MS platforms offer distinct advantages depending on whether the goal is high-throughput quantification, structural elucidation, or volatile impurity profiling.
Table 1: Performance Comparison of MS Platforms for N-Methylindolin-5-amine
Feature / Platform
GC-EI-MS (Single Quad)
LC-ESI-QqQ-MS (Triple Quad)
LC-HR-QTOF-MS
Primary Application
Volatile impurity screening, library matching
High-sensitivity targeted quantification (PK/PD)
Unknown metabolite ID, exact mass determination
Ionization Mode
Hard (70 eV EI)
Soft (ESI+)
Soft (ESI+)
Precursor Ion
M+∙
(m/z 148)
[M+H]+
(m/z 149)
[M+H]+
(m/z 149.1073)
Key Fragments
m/z 147, 133, 106
m/z 132, 117
m/z 132.0808, 117.0573
Sensitivity
Moderate (ng/mL)
Extremely High (pg/mL)
High (ng/mL to pg/mL)
Matrix Tolerance
Low (requires derivatization)
Moderate to High
Moderate
Structural Insight
High (Standardized NIST libraries)
Low (Targeted MRM only)
Very High (Sub-ppm mass accuracy)
Self-Validating Experimental Protocols
To ensure data integrity, the following protocols are designed with built-in validation steps. Every analytical run must include a solvent blank to rule out carryover and a stable-isotope-labeled internal standard (SIL-IS) to correct for matrix effects and ionization suppression.
Protocol A: Targeted Quantification via LC-ESI-QqQ-MS
This workflow is optimized for detecting trace levels of N-Methylindolin-5-amine in biological matrices or reaction mixtures.
Step 1: Sample Preparation & Derisking
Spike 100 µL of the sample matrix with 10 µL of SIL-IS (e.g., N-Methylindolin-5-amine-d3, 100 ng/mL).
Perform protein precipitation using 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid (FA).
Causality Note: The acidic environment ensures the primary amine remains protonated, preventing analyte loss during precipitation and maximizing ESI+ yield.
Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an LC vial.
Step 2: Chromatographic Separation
Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).
Mobile Phases: (A) 0.1% FA in Water; (B) 0.1% FA in Acetonitrile.
Gradient: 5% B to 95% B over 3 minutes. Flow rate: 0.4 mL/min.
Step 3: MS/MS Optimization (Self-Validation)
Infuse a 1 µg/mL neat standard directly into the MS to optimize the Collision Energy (CE).
Monitor the precursor
[M+H]+
at m/z 149.
Ramp CE from 10 eV to 40 eV. Select the CE that yields the highest abundance for the quantifier ion (m/z 132, loss of
NH3
) and the qualifier ion (m/z 117, sequential loss of
NH3
and
CH3
).
Validation: The ion ratio between m/z 132 and 117 must remain within ±15% of the neat standard across all unknown samples to confirm peak purity.
Protocol B: Structural Confirmation via GC-EI-MS
This protocol is ideal for confirming the structural identity of synthesized batches against standardized spectral libraries.
Step 1: Derivatization (Crucial Step)
Dissolve 1 mg of the sample in 1 mL of anhydrous Pyridine.
Add 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
Incubate at 60°C for 30 minutes.
Causality Note: The primary amine on N-Methylindolin-5-amine is highly polar and will cause severe peak tailing on a GC column. Silylation masks this polarity, improving volatility, thermal stability, and peak shape ().
Step 2: GC-MS Acquisition
Injection: 1 µL, Split ratio 10:1. Injector temp: 250°C.
Column: 5% Phenyl-methylpolysiloxane capillary column (30 m x 0.25 mm x 0.25 µm).
Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
Ion Source: 230°C, 70 eV Electron Ionization. Scan range: m/z 50–300.
Analytical workflow for MS characterization of N-Methylindolin-5-amine.
Quantitative Data Summary
The following table synthesizes the expected fragmentation data, providing a quick-reference guide for spectral interpretation.
Table 2: Diagnostic MS Fragments of N-Methylindolin-5-amine
m/z Value
Ionization Mode
Relative Abundance
Mechanistic Origin / Neutral Loss
149.1
ESI+
100% (Precursor)
[M+H]+
(Protonation at amine)
148.1
EI
85% (Molecular Ion)
M+∙
(Radical cation formation)
147.1
EI
100% (Base Peak)
[M−H]+
(Aromatization to indole core)
132.1
ESI+ (CID)
100% (Base Peak)
[M+H−NH3]+
(Loss of 17 Da)
133.1
EI
45%
[M−CH3]+
(Cleavage of N-methyl group)
117.1
ESI+ (CID)
30%
[M+H−NH3−CH3]+
(Sequential loss)
106.1
EI
25%
[M−H−CH3CN]+
(Ring opening)
Conclusion
The successful mass spectrometric analysis of N-Methylindolin-5-amine hinges on understanding its proaromatic nature. For rigorous structural confirmation, GC-EI-MS provides unparalleled diagnostic fragmentation via aromatization (m/z 147). Conversely, for high-sensitivity pharmacokinetic or impurity quantification, LC-ESI-QqQ-MS is superior, relying on the highly predictable neutral loss of ammonia (m/z 132). By adhering to the self-validating protocols outlined above, researchers can ensure reproducible, publication-quality analytical data.
References
Sun, J., et al. (2007). Dehydrogenation of the Indoline-Containing Drug 4-Chloro-N-(2-methyl-1-indolinyl)-3-sulfamoylbenzamide (Indapamide) by CYP3A4: Correlation with in Silico Predictions. PubMed Central. Available at:[Link]
Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, Scientific Research Publishing. Available at:[Link]
Liu, Y., et al. (2005). Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. Journal of Mass Spectrometry, PubMed. Available at:[Link]
Safety & Regulatory Compliance
Safety
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-Methylindolin-5-amine
As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. Yet, this innovation demands an unwavering commitment to safety.
Author: BenchChem Technical Support Team. Date: April 2026
As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. Yet, this innovation demands an unwavering commitment to safety. This guide provides essential, field-proven safety protocols for handling N-Methylindolin-5-amine (CAS 64180-07-0), a substituted indoline. Our focus extends beyond mere compliance, aiming to instill a deep, causal understanding of why specific protective measures are imperative.
The Hierarchy of Controls: Your First Line of Defense
Before any personal protective equipment (PPE) is even selected, we must prioritize engineering and administrative controls. PPE is the last line of defense.
Engineering Controls : All handling of N-Methylindolin-5-amine, especially in its solid, powdered form or when preparing solutions, must be conducted within a certified chemical fume hood. This is non-negotiable. A fume hood contains vapors and fine particulates, preventing inhalation, which is a primary route of exposure for amine compounds.
Administrative Controls : Access to areas where this compound is handled should be restricted. All personnel must receive documented training on the potential hazards and the specific procedures outlined in this guide.
Personal Protective Equipment (PPE): A Multi-Layered Barrier
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk assessment. The following table outlines the minimum required PPE for handling N-Methylindolin-5-amine.
Not required if performed in a certified fume hood
General Lab Operations
Safety Glasses with side shields
Single pair of chemical-resistant nitrile gloves
Standard Laboratory Coat
Not required
Causality Behind the Choices:
Eye and Face Protection : Safety goggles are essential to protect against splashes and fine dust. A full-face shield is mandated when handling the solid compound outside of a glovebox because it protects the entire face from splashes during solution preparation and prevents inhalation of airborne particles.
Hand Protection : The practice of double-gloving is critical. An inner nitrile glove provides a baseline level of protection, while a more robust outer glove, such as neoprene or butyl rubber, offers superior resistance to aromatic amines. Should the outer glove be compromised, the inner glove provides a temporary barrier, allowing the user time to safely retreat and decontaminate. Contaminated outer gloves should be removed and disposed of immediately within the fume hood[3].
Body Protection : A disposable, back-closing gown provides superior protection to a standard lab coat by eliminating the frontal gap. Tight-fitting cuffs are crucial to prevent substances from entering at the wrist, a common point of exposure[4].
Respiratory Protection : While all powder handling should occur in a fume hood, if this is not possible for any reason, an N95 respirator is the absolute minimum requirement to prevent inhalation of fine particles.
Workflow for Safe Handling and PPE Usage
The following diagram illustrates the mandatory step-by-step process for preparing to work with N-Methylindolin-5-amine. Adherence to this workflow is a self-validating system of safety.
Caption: Procedural workflow for safe handling of N-Methylindolin-5-amine.
Decontamination and Disposal Plan
Effective safety protocols do not end when the experiment is complete. Proper decontamination and disposal are critical to prevent secondary exposure.
Decontamination :
All surfaces within the fume hood where the compound was handled should be wiped down with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.
Any reusable equipment must be thoroughly cleaned according to standard laboratory procedures for hazardous materials.
Disposal :
Solid Waste : All contaminated solid waste, including gloves, disposable gowns, weighing papers, and pipette tips, must be placed in a clearly labeled, sealed hazardous waste container.
Liquid Waste : Unused solutions or reaction mixtures containing N-Methylindolin-5-amine must be collected in a designated, sealed hazardous waste container for halogenated or non-halogenated waste, as appropriate for the solvents used.
Never dispose of N-Methylindolin-5-amine or its solutions down the drain[2]. All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local and national regulations.
By integrating these engineering controls, procedural workflows, and specific PPE protocols into your daily operations, you build a robust culture of safety. This approach not only protects you and your colleagues but also ensures the integrity and reproducibility of your vital research.
References
Real Peptides. (2026). Mastering 5-Amino-1MQ Dosage: A Definitive Guide for 2026. Available at: [Link]
Greenshed Pty Ltd. (2025). Safety Data Sheet - Triactiv. Available at: [Link]
U.S. Department of Health and Human Services, Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Available at: [Link]